molecular formula C7H14O3 B1352749 1,1-Dimethoxypentan-3-one CAS No. 31199-03-8

1,1-Dimethoxypentan-3-one

Cat. No.: B1352749
CAS No.: 31199-03-8
M. Wt: 146.18 g/mol
InChI Key: WYCRQIULMFHSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxypentan-3-one is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol. Its CAS registry number is 31199-03-8 . This compound is characterized as a ketone acetal, a class of molecules often used in organic synthesis as protecting groups for aldehydes or ketones, or as synthetic intermediates. As a specialist reagent, it is intended for research and development purposes only and is not approved for diagnostic or therapeutic use . Researchers should handle this material with care. It is classified with the signal word "Danger" and carries hazard statements H225, H315, and H319, indicating that it is highly flammable, causes skin irritation, and causes serious eye irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. The UN number for this compound is 1989, and it is assigned to packing group II . For specific storage and handling instructions, researchers should consult the safety data sheet. This product is typically shipped sealed and dry at room temperature . Researchers can access batch-specific documentation, including certificates of analysis, for quality assurance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCRQIULMFHSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457855
Record name 1,1-dimethoxy-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31199-03-8
Record name 1,1-dimethoxy-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1-Dimethoxypentan-3-one: A Comprehensive Technical Guide to Structure, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and molecular design, selecting the right building blocks is paramount. 1,1-Dimethoxypentan-3-one (CAS: 31199-03-8) is a highly versatile, bifunctional synthon that solves a classic problem in organic synthesis: the instability of free


-ketoaldehydes. By masking the highly reactive aldehyde as a dimethyl acetal while retaining an enolizable ketone, this molecule provides a controlled, predictable pathway for constructing complex heterocycles, enol ethers, and advanced pharmaceutical intermediates.

This whitepaper deconstructs the physicochemical properties of this compound, explores the causality behind its mechanistic utility, and provides field-validated experimental protocols for its application.

Chemical Identity and Structural Logic

At its core, this compound is a protected


-dicarbonyl compound. The strategic placement of the dimethyl acetal group at the C1 position serves two critical functions:
  • Protection & Stability: It prevents the spontaneous, uncontrollable self-condensation and polymerization that typically plague free

    
    -ketoaldehydes[1].
    
  • Latent Electrophilicity: The acetal acts as a "chemical switch." Under acidic conditions, it unmasks to reveal a highly electrophilic aldehyde. Under basic conditions, it can undergo controlled elimination to form reactive enol ethers.

Meanwhile, the C3 ketone provides a nucleophilic


-carbon (specifically at C2 or C4), allowing for regioselective enolate chemistry essential for ring-closing cascade reactions.
Physicochemical Profile

The following table summarizes the core quantitative data for this compound, providing a baseline for reaction stoichiometry and handling[1].

PropertyValue
Chemical Name This compound
CAS Registry Number 31199-03-8
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
SMILES String CCC(=O)CC(OC)OC
Exact Mass 146.0943 Da
Physical State Colorless to pale yellow liquid
Storage Conditions Sealed in dry environment, room temperature

Mechanistic Pathways and Synthetic Utility

Understanding the why behind a molecule's reactivity is what separates standard synthesis from advanced molecular design. This compound is primarily utilized in three divergent synthetic trajectories:

Reactivity Core This compound (β-Keto Acetal) Het Indoloquinolizine Derivatives Core->Het Tryptamine / HCl (Condensation) Fur Substituted Furans (e.g., 3-ethylfuran-2-carboxylate) Core->Fur Methyl chloroacetate / NaOMe (Darzens-type Cyclization) Enol Enol Ethers (e.g., 1-methoxypent-1-en-3-one) Core->Enol NaOMe / Toluene / Heat (Elimination of MeOH)

Fig 1. Divergent synthetic pathways of this compound into key chemical scaffolds.

Pathway A: Substituted Furan Synthesis

Reacting this


-keto acetal with methyl chloroacetate under strongly basic conditions initiates a modified Darzens condensation. The initial attack of the chloroacetate enolate on the C3 ketone forms an epoxide intermediate. Because the C1 position is protected as an acetal, the intermediate avoids premature degradation, allowing it to undergo a controlled ring-opening and cyclization that ejects methanol to form a substituted furan (e.g., methyl 3-ethylfuran-2-carboxylate)[2]. This furan is a critical diene precursor for synthesizing oxabicyclo adducts used in pharmaceutical libraries.
Pathway B: Alkaloid Scaffold Construction

In natural product synthesis, reacting this compound with biogenic amines (like tryptamine) yields complex indolo[2,3-a]quinolizinium salts[3]. Here, the acetal unmasks under acidic conditions to form an electrophilic species that drives a Pictet-Spengler-type cyclization, mimicking the biosynthetic pathways of yohimbine and emetine alkaloids.

Pathway C: Enol Ether Generation

Base-catalyzed elimination of methanol from the acetal moiety produces 1-methoxypent-1-en-3-one[4]. Utilizing a base (NaOMe) rather than an acid is a deliberate choice: acid catalysis often leads to complete hydrolysis back to the unstable


-ketoaldehyde, whereas base catalysis selectively eliminates exactly one equivalent of methanol, preserving the enone structure in high yields (up to 85%).

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific temperatures, reagents, and handling steps is explicitly detailed to guarantee reproducibility.

Protocol A: Synthesis of Methyl 3-ethylfuran-2-carboxylate

This workflow utilizes this compound to construct a functionalized furan ring, a modification of the classic Burness procedure[2].

Workflow Step1 Step 1: Reagent Mixing 1,1-Dimethoxy-3-pentanone + Methyl chloroacetate in Et2O (-10°C) Step2 Step 2: Base Addition Add powdered NaOMe in portions Maintain temp < -5°C Step1->Step2 Step3 Step 3: Reaction Maturation Stir 2h at -10°C, Warm to RT overnight Step2->Step3 Step4 Step 4: Workup & Isolation Aqueous quench, extraction, & purification Step3->Step4

Fig 2. Step-by-step experimental workflow for the synthesis of substituted furans.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an inert atmosphere, combine 23 g (156 mmol) of this compound and 22 mL (250 mmol) of methyl chloroacetate in 125 mL of dry diethyl ether (Et

    
    O). Cool the mixture to -10 °C.
    
    • Causality: Dry Et

      
      O is chosen as an aprotic solvent to stabilize the highly reactive enolate intermediate without participating in hydrogen bonding.
      
  • Controlled Base Addition: Slowly add 13.5 g (250 mmol) of freshly prepared powdered sodium methoxide (NaOMe) in small portions over 30 minutes.

    • Causality: Powdered NaOMe is critical. Using a liquid methanolic NaOMe solution would introduce excess methanol, shifting the equilibrium and risking transesterification of the chloroacetate. The internal temperature must be strictly maintained below -5 °C to control the exothermic Darzens addition and prevent the premature thermal decomposition of the sensitive epoxide intermediate.

  • Maturation: Stir the reaction mixture for an additional 2 hours at -10 °C to ensure complete epoxide formation, then allow it to warm to room temperature overnight to drive the cyclization and aromatization to the furan.

  • Workup: Quench with water to neutralize excess base, extract the organic layer, dry over MgSO

    
    , and concentrate under reduced pressure. Purify via distillation or column chromatography.
    
Protocol B: Base-Catalyzed Elimination to 1-Methoxypent-1-en-3-one

This protocol demonstrates the controlled conversion of the acetal into a reactive enol ether[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe).

    • Causality: Toluene is selected because its higher boiling point allows for thermal driving of the elimination reaction without participating in nucleophilic side reactions. Base catalysis is strictly used over acid to prevent the complete hydrolysis of the acetal into a polymerization-prone aldehyde.

  • Thermal Elimination: Heat the mixture to reflux. The elimination of one equivalent of methanol occurs seamlessly.

  • Isolation: Cool the mixture, wash with a mild aqueous buffer to remove the catalyst, dry the organic phase, and evaporate the toluene to yield 1-methoxypent-1-en-3-one (Typical yield: ~85%).

References

The following authoritative sources were utilized to ground the mechanistic claims and protocols detailed in this whitepaper:

  • BLD Pharm. this compound Chemical Properties and Documentation.1

  • National Institutes of Health (PMC). Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans.2

  • Semantic Scholar. Review on Reactions of Acetylacetaldehyde with Aromatic and Biogenic Amines and Indoles – Synthesis of Heterocycles.3

  • Thieme Connect. Base-Catalyzed Elimination Reactions (Science of Synthesis).4

Sources

1,1-Dimethoxypentan-3-one CAS number 26450-58-8 (Note: verify specific isomer/salt if applicable)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 1,1-Dimethoxypentan-3-one, a bifunctional organic molecule containing both a ketone and an acetal moiety. Due to a notable scarcity of published data specific to this compound, this document leverages established principles of organic chemistry to detail its structure, propose a viable synthetic route, predict its spectroscopic characteristics, and discuss its potential reactivity and applications. A critical clarification regarding its Chemical Abstracts Service (CAS) number is addressed to ensure accuracy for researchers and chemical procurement. This whitepaper is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and CAS Number Clarification

A point of critical importance for researchers and procurement specialists is the correct identification of this compound. Initial database searches may erroneously link the name to CAS number 26450-58-8 . However, extensive database cross-referencing confirms that CAS number 26450-58-8 is assigned to 1,1-dimethoxypentane , the dimethyl acetal of pentanal.[1]

The correct, albeit less documented, CAS number for This compound is 31199-03-8 .[2] This guide will exclusively refer to the compound associated with the latter CAS number.

Structural Features

This compound possesses a unique combination of two key functional groups on a five-carbon backbone:

  • A Ketone: The carbonyl group (C=O) at the C-3 position imparts reactivity towards nucleophiles and is a common feature in a vast array of organic molecules.

  • An Acetal: The C-1 position features a carbon atom single-bonded to two methoxy groups (-OCH₃). This acetal serves as a protected aldehyde or ketone, stable under neutral to basic conditions but labile in the presence of acid.[3]

This bifunctionality suggests its potential as a versatile building block in organic synthesis, where one group can be reacted selectively while the other remains protected.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following properties are predicted based on the molecular structure and data from analogous compounds.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₇H₁₄O₃Structural Analysis
Molecular Weight 146.18 g/mol Structural Analysis
Appearance Colorless to pale yellow liquidAnalogy with similar ketones and acetals
Boiling Point ~170-190 °CAnalogy with ketones and ethers of similar molecular weight
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water.Polarity of ketone and ether functional groups
Density ~0.98 g/cm³Analogy with similar ketones and acetals

Proposed Synthesis and Methodology

A logical synthetic pathway would involve the formation of an acetal from a keto-aldehyde. A plausible, though multi-step, synthesis is outlined below.

Proposed Synthetic Pathway

Synthesis_of_1_1_Dimethoxypentan_3_one cluster_reactants Starting Materials precursor 4-Oxopentanal product This compound (CAS: 31199-03-8) precursor->product Selective Acetalization methanol Methanol (2 eq.) acid_catalyst Acid Catalyst (e.g., TsOH) caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the selective acetalization of aldehydes in the presence of ketones.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-oxopentanal (1 equivalent) and a suitable solvent such as toluene.

  • Addition of Reagents: Add methanol (2.2 equivalents) to the flask.

  • Catalysis: Introduce a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (TsOH) (0.01 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of acetals and aliphatic ketones.[7][8][9]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5-4.8Triplet (t)1HCH(OCH₃)₂
~3.3-3.4Singlet (s)6HCH(OCH₃ )₂
~2.7-2.9Triplet (t)2HCH₂ C=O
~2.4-2.6Quartet (q)2HC=OCH₂CH₃
~1.0-1.2Triplet (t)3HC=OCH₂CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~208-212C =O (Ketone)
~102-105C H(OCH₃)₂ (Acetal)
~52-55OC H₃ (Methoxy)
~45-48C H₂C=O
~35-38C=OC H₂CH₃
~7-9C=OCH₂C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H (Aliphatic) stretch
~1715StrongC=O (Ketone) stretch
~1120-1050StrongC-O (Acetal) stretch
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 146 would be expected, although it may be of low intensity.

  • Key Fragmentation Patterns:

    • Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 115.

    • Alpha-cleavage adjacent to the ketone, leading to fragments from the loss of an ethyl radical (-CH₂CH₃) at m/z = 117 or a propionaldehyde dimethyl acetal radical at m/z = 57.

    • A characteristic fragment for acetals at m/z = 75, corresponding to [CH(OCH₃)₂]⁺.

Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and potential applications.

Chemical Reactivity

The reactivity of the molecule is governed by the distinct properties of the ketone and acetal groups.

Reactivity_of_1_1_Dimethoxypentan_3_one main_compound This compound acid_hydrolysis Aqueous Acid (H₃O⁺) main_compound->acid_hydrolysis basic_nucleophiles Basic/Nucleophilic Conditions (e.g., Grignard, LiAlH₄, Base) main_compound->basic_nucleophiles deprotected_product 4-Oxopentanal acid_hydrolysis->deprotected_product Acetal Hydrolysis ketone_reaction_product Reaction at Ketone basic_nucleophiles->ketone_reaction_product Acetal is Stable

Caption: Differential reactivity of this compound.

  • Acetal Group as a Protecting Group: The acetal is stable under neutral and basic conditions. This makes it an excellent protecting group for an aldehyde functionality while chemical transformations are performed on the ketone.[3][10] For example, the ketone could be reduced, alkylated via a Grignard reaction, or undergo other nucleophilic additions without affecting the acetal.[6][11] The aldehyde can then be deprotected by treatment with aqueous acid.[6]

  • Ketone Reactivity: The ketone at the C-3 position is susceptible to a wide range of nucleophilic addition reactions, typical of carbonyl compounds.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the acetal will be hydrolyzed to reveal the aldehyde, yielding 4-oxopentanal.[6]

Potential Applications

Given its structure, this compound is a promising intermediate in organic synthesis.

  • Synthesis of Heterocycles: As a 1,4-dicarbonyl equivalent (after deprotection), it could be a precursor for the synthesis of five-membered heterocyclic rings such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis.

  • Pharmaceutical and Agrochemical Scaffolds: The pentanone backbone is a common structural motif in biologically active molecules. This compound could serve as a starting material for the synthesis of more complex derivatives for screening in drug discovery and agrochemical development.

  • Flavor and Fragrance Industry: Short-chain ketones and acetals can have characteristic odors and flavors. It is plausible that this compound or its derivatives could find use as flavorants or fragrance components.[12]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. General guidance for handling similar compounds (ketones and ethers) should be followed.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: The compound is expected to be flammable. Keep away from open flames, sparks, and other ignition sources.[16] Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • In case of Exposure:

    • Skin contact: Wash immediately with soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound (CAS: 31199-03-8) is a bifunctional molecule with significant potential as a synthetic intermediate. The presence of a stable, yet deprotectable, acetal alongside a reactive ketone makes it a valuable tool for the construction of more complex molecular architectures. While specific experimental data remains sparse, its properties and reactivity can be reliably predicted based on fundamental principles of organic chemistry. It is imperative that researchers use the correct CAS number to avoid confusion with its structural isomer, 1,1-dimethoxypentane. Further investigation into the synthesis and reactivity of this compound would be a valuable contribution to the field of synthetic organic chemistry.

References

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5355.
  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

  • PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Pentane, 1,1-dimethoxy (CAS 26450-58-8). Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,5-Dimethoxypentane. Retrieved from [Link]

  • MedChemProf. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Journal of Chemical Education. (2001, January 1). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-dimethoxy-pentan-3-one. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary: Diethyl Ketone. Retrieved from [Link]

  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

  • EHS-ARS-GUI-011-V04. (n.d.). Use of Ether. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • US EPA. (2023, November 1). Pentane, 1,1-dimethoxy-. Retrieved from [Link]

  • PubMed. (2025, April 30). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethoxypentane. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemspace. (n.d.). 1,5-dimethoxypentan-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dimethoxypentane. Retrieved from [Link]

  • Laporte Consultants. (n.d.). SAFETY MEMO. Retrieved from [Link]

  • Justrite. (n.d.). How to Handle and Store Ethyl Ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism –. Retrieved from [Link]

  • SciSpace. (n.d.). Electron-impact spectroscopy of acetaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). 3,3-diMethoxypentane|25636-49-1. Retrieved from [Link]

Sources

Reactivity profile of 1,1-dimethoxy-3-pentanone vs 1,1-dimethoxy-3-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 1,1-Dimethoxy-3-Pentanone vs. 1,1-Dimethoxy-3-Butanone

Executive Summary In the landscape of heterocyclic chemistry and drug discovery, 1,1-dimethoxy-3-butanone (DMB) and 1,1-dimethoxy-3-pentanone (DMP) serve as critical "masked" 1,3-dicarbonyl equivalents. These reagents allow for the controlled introduction of 3-oxobutanal (formylacetone) and 3-oxopentanal (propionylacetaldehyde) scaffolds, respectively. While they share a core acetal-protected aldehyde functionality, the divergence in their alkyl tails—methyl for DMB and ethyl for DMP—dictates subtle but decisive differences in steric profile, lipophilicity, and downstream pharmacological properties of the resulting heterocycles. This guide provides a technical analysis of their reactivity, focusing on their utility in the regioselective synthesis of pyrazoles, isoxazoles, and pyrimidines.

Structural & Electronic Analysis

Both compounds function as surrogates for unstable


-keto aldehydes. The dimethyl acetal group protects the highly reactive aldehyde, preventing polymerization (aldol condensation) until activation.

Table 1: Physicochemical Comparison

Feature1,1-Dimethoxy-3-butanone (DMB)1,1-Dimethoxy-3-pentanone (DMP)
CAS Registry 5436-21-510475-46-4
Formula


Molecular Weight 132.16 g/mol 146.18 g/mol
Masked Species 3-Oxobutanal (Formylacetone)3-Oxopentanal (Propionylacetaldehyde)
Alkyl Tail Methyl (

)
Ethyl (

)
Steric Bulk (

-value)
1.70 kcal/mol1.75 kcal/mol
Primary Utility Synthesis of 3/5-Methyl heterocyclesSynthesis of 3/5-Ethyl heterocycles
Electrophilic Discrimination

Upon acid hydrolysis, these molecules reveal two electrophilic sites:

  • C1 (Aldehyde): Highly electrophilic, sterically unhindered.

  • C3 (Ketone): Less electrophilic, sterically modulated by the alkyl tail.

In DMB, the ketone is a methyl ketone, offering minimal steric resistance. In DMP, the ethyl group introduces a methylene spacer (


) adjacent to the carbonyl. While electronically similar (both alkyl groups are weak electron donors), the increased hydrodynamic volume of the ethyl group in DMP can enhance regioselectivity during condensation reactions by further discouraging nucleophilic attack at the ketone relative to the aldehyde.

Reactivity Profile: Hydrolysis & Deprotection[2]

The rate-limiting step for the activation of both reagents is the formation of the oxocarbenium ion intermediate.

Mechanism:

  • Protonation: The methoxy oxygen is protonated by an acid catalyst (e.g., p-TsOH, HCl).

  • Elimination: Methanol is eliminated, forming a resonance-stabilized oxocarbenium ion.

  • Hydration: Water attacks the oxocarbenium ion, leading to the hemiacetal and eventually the free aldehyde.

Kinetic Insight: The remote alkyl group (methyl vs. ethyl) at C3 exerts a negligible inductive effect on the acetal carbon at C1. Therefore, the hydrolysis kinetics for DMB and DMP are effectively identical under standard conditions (pH < 4). Researchers can interchange hydrolysis protocols without adjusting reaction times.

Core Application: Regioselective Heterocycle Synthesis

The primary value of these reagents lies in their reaction with binucleophiles (hydrazines, hydroxylamine, amidines). The reaction is driven by the Hard-Soft Acid-Base (HSAB) principle and steric control.

Pathway Logic
  • Acidic Conditions: The acetal is hydrolyzed in situ to the aldehyde.

  • Nucleophilic Attack: The most nucleophilic site of the reagent (e.g., the primary amine of a hydrazine) attacks the most electrophilic carbon (the aldehyde C1).

  • Cyclization: The second nucleophilic site attacks the ketone (C3), closing the ring.

This sequence ensures high regiocontrol. For example, reacting methylhydrazine with DMB yields 1,5-dimethylpyrazole predominantly, whereas reacting it with a symmetric 1,3-diketone would yield a mixture.

ReactivityPathway Reagent 1,1-Dimethoxy-3-alkanone (Masked 1,3-Dicarbonyl) Hydrolysis Acid Hydrolysis (H+ / H2O) Reagent->Hydrolysis Deprotection Intermediate Free Beta-Keto Aldehyde (Transient Species) Hydrolysis->Intermediate -2 MeOH Hydrazine Reaction with Hydrazine (NH2NH2) Intermediate->Hydrazine Nucleophilic Attack (C1 Aldehyde First) Hydroxylamine Reaction with Hydroxylamine (NH2OH) Intermediate->Hydroxylamine Nucleophilic Attack (C1 Aldehyde First) Pyrazole 3(5)-Alkylpyrazole Hydrazine->Pyrazole Cyclization on C3 Isoxazole 5-Alkylisoxazole Hydroxylamine->Isoxazole Cyclization on C3

Caption: Comparative reaction pathway for DMB and DMP. The C1 aldehyde directs the initial nucleophilic attack, determining the regiochemistry of the final heterocycle.

Experimental Protocols

Protocol A: Synthesis of 5-Alkylisoxazoles

This protocol is adaptable for both DMB (yielding 5-methylisoxazole) and DMP (yielding 5-ethylisoxazole). The procedure relies on the in situ generation of the


-keto aldehyde.

Materials:

  • Reagent: 1,1-dimethoxy-3-butanone (13.2 g, 100 mmol) OR 1,1-dimethoxy-3-pentanone (14.6 g, 100 mmol).

  • Hydroxylamine hydrochloride (

    
    ): 6.95 g (100 mmol).
    
  • Solvent: Ethanol (50 mL) / Water (10 mL).

  • Catalyst: Conc. HCl (0.5 mL).

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride in the water/ethanol mixture.

  • Addition: Add the acetal (DMB or DMP) dropwise over 10 minutes at room temperature. Note: A slight exotherm may occur as the acetal hydrolyzes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting acetal spot (
    
    
    
    ) should disappear.
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Neutralize the residue with saturated

    
     solution (pH ~7-8).
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The product is typically a volatile oil. Distillation is recommended for high purity (DMB product bp: ~122°C; DMP product bp: ~140°C).

Validation Check:

  • 1H NMR (DMP Product - 5-Ethylisoxazole): Look for the characteristic ethyl triplet at

    
     ppm and quartet at 
    
    
    
    ppm. The isoxazole C4-H appears as a doublet around
    
    
    ppm.
Protocol B: Regioselective Synthesis of 1-Aryl-3-Alkylpyrazoles

Using a substituted hydrazine (e.g., Phenylhydrazine) highlights the regiocontrol.

  • Mix: Combine Phenylhydrazine (1.0 equiv) and DMB/DMP (1.0 equiv) in Ethanol.

  • Catalyze: Add 5 mol% p-TsOH.

  • React: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Outcome:

    • DMB: Yields 1-phenyl-5-methylpyrazole (Major isomer).

    • DMP: Yields 1-phenyl-5-ethylpyrazole (Major isomer).

    • Note: The

      
       group of phenylhydrazine attacks the aldehyde (C1) first. The 
      
      
      
      group then condenses with the ketone (C3).

Strategic Selection in Drug Design

When designing a fragment library, the choice between DMB and DMP is often driven by Lipophilic Efficiency (LipE) and metabolic stability.

  • 1,1-Dimethoxy-3-butanone (Methyl):

    • Pros: Minimal steric footprint; ideal for probing small binding pockets.

    • Cons: Methyl groups on aromatic rings are susceptible to rapid metabolic oxidation (benzylic hydroxylation).

  • 1,1-Dimethoxy-3-pentanone (Ethyl):

    • Pros: Increased lipophilicity (+0.5 LogP); the ethyl group can fill hydrophobic pockets more effectively than a methyl group.

    • Cons: Slightly higher entropic cost of binding due to ethyl rotation.

Recommendation: Use DMB for initial hit generation. Use DMP during Lead Optimization to modulate solubility and probe hydrophobic interactions in the binding site.

References

  • Reactivity of 3,3-dimethylbutanal and 3,3-dimethylbutanone. Atmospheric Chemistry and Physics, 2025.

  • Dimethyl Acetals in Organic Synthesis. Organic Chemistry Portal.

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate, 2007.

  • Regioselectivity issues in the synthesis of substituted pyrazoles. BenchChem, 2025.

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts, 2025.

Sources

Technical Safety & Handling Guide: 1,1-Dimethoxypentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and safety dossier for 1,1-Dimethoxypentan-3-one .[1] It is designed for research chemists and process engineers who require more than a standard 16-section SDS—specifically, those needing to understand the molecule's reactivity, "hidden" hazards, and synthetic utility in drug development.

CAS Registry Number: 31199-03-8 Synonyms: 3-Oxopentanal dimethyl acetal; 1,1-Dimethoxy-3-pentanone Formula: C


H

O

Molecular Weight: 146.18 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a masked 1,3-dicarbonyl equivalent .[1] Structurally, it features a ketone at the C3 position and an aldehyde at C1 protected as a dimethyl acetal. This dual-functionality makes it a critical "chameleon" reagent: stable under basic conditions but highly reactive upon acidic hydrolysis.[1]

Physicochemical Properties Table[3][4]
PropertyValue / CharacteristicExperimental Note
Physical State LiquidColorless to pale yellow.[1]
Boiling Point ~80–85 °C (at reduced pressure)Extrapolated from acetal analogs; volatile.
Density ~0.98 g/mL (Predicted)Denser than pure 3-pentanone due to acetal oxygen content.
Solubility Soluble in organic solvents (DCM, THF, EtOH)Limited water solubility; hydrolysis risk in aqueous acid.
Flash Point ~45–60 °C (Estimated)Flammable Liquid . Handle as Class 3.[1][3]
Reactivity Acid-sensitiveHydrolyzes to release Methanol and 3-Oxopentanal .

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogs (e.g., 1,1-dimethoxy-3-butanone, 3-pentanone) dictates the following classification.

Core Hazards
  • Flammable Liquid (Category 3): Vapor/air mixtures are explosive. Flash point is likely below 60°C.[1]

  • Skin & Eye Irritation (Category 2A/2): The acetal functionality acts as a solvent, defatting skin, while the ketone is a direct irritant.

  • Specific Target Organ Toxicity (Single Exposure): Inhalation may cause drowsiness or dizziness (narcotic effects common to aliphatic ketones).

The "Hidden" Hazard: In-Situ Hydrolysis

Unlike simple ketones, this molecule possesses a latent hazard mechanism.[1] Upon contact with strong acids (even trace amounts on glassware) or moisture , it degrades.

  • Degradation Product 1: Methanol (Toxic, flammable, causes optical neuropathy).

  • Degradation Product 2: 3-Oxopentanal (Highly reactive aldehyde, potential sensitizer, polymerizes rapidly).

Critical Control Point: Do not store near mineral acids or Lewis acids (e.g., AlCl


, BF

).

Part 3: Synthesis & Application Context

Why use this chemical? In drug discovery, this compound is a "linchpin" reagent for synthesizing heterocycles.[1] It allows the researcher to introduce a 3-carbon fragment containing both an electrophilic ketone and a masked aldehyde.[1]

Primary Synthetic Workflow: Heterocycle Formation

The molecule reacts with binucleophiles (hydrazines, amidines) to form pyrazoles and pyrimidines —scaffolds found in analgesics (e.g., Tapentadol analogs) and kinase inhibitors.

Figure 1: Reactivity & Hydrolysis Pathways The diagram below illustrates the dual reactivity: Acidic hydrolysis to the active aldehyde vs. condensation with hydrazine to form a pyrazole.[1]

ReactivityPathways Start This compound (Masked Reagent) Acid Acidic Hydrolysis (H3O+) Start->Acid Contact with Acid Hydrazine Reaction w/ Hydrazine (NH2NH2) Start->Hydrazine Condensation Aldehyde 3-Oxopentanal (Reactive Electrophile) Acid->Aldehyde Deprotection Methanol Methanol (Toxic Byproduct) Acid->Methanol Release Pyrazole 3-Ethylpyrazole (Drug Scaffold) Aldehyde->Pyrazole Alternative Route Hydrazine->Pyrazole Cyclization (-2 MeOH)

Caption: Figure 1: Acidic hydrolysis releases reactive 3-oxopentanal; direct condensation yields stable heterocycles.[1]

Part 4: Handling, Storage & Emergency Response[1]

Storage Protocols
  • Atmosphere: Store under Nitrogen or Argon .[1] Oxygen can induce peroxide formation at the ether linkages over prolonged periods (months/years).

  • Temperature: Refrigerate (2–8 °C).

  • Container: Tightly sealed glass or stainless steel.[1] Avoid low-density polyethylene (LDPE) as ketones can permeate it.

Experimental Handling
  • Drying: If the reagent is wet, do not use acidic drying agents (like acidic silica). Use neutral alumina or sodium sulfate.[1]

  • Quenching: When quenching reactions involving this reagent, use a basic buffer (saturated NaHCO

    
    ) to prevent uncontrolled hydrolysis and exotherms.
    
Emergency Spill Response System

Scenario: A 500 mL bottle breaks in the fume hood.

Figure 2: Spill Response Logic A self-validating workflow for safe cleanup.

SpillResponse Spill Spill Detected (>100 mL) Evac Evacuate Area & Remove Ignition Sources Spill->Evac PPE Don PPE: Butyl Rubber Gloves, Respirator (Organic Vapor) Evac->PPE Contain Containment: Use Vermiculite or Sand (NO Combustible materials) PPE->Contain Neutralize Neutralization Check: Is odor sharp/acrid? (Aldehyde release) Contain->Neutralize Neutralize->Contain Add NaHCO3 if Acidic Clean Collect into Sealed Waste Drum Neutralize->Clean No Acidity Vent Ventilate Area (15-30 mins) Clean->Vent

Caption: Figure 2: Step-by-step decision tree for managing flammable acetal spills.

Part 5: First Aid Measures

Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air.[1] Administer oxygen if breathing is labored.[1]Narcotic effect of ketones; potential methanol vapor if hydrolyzed.[1]
Skin Contact Wash with soap and water for 15 min.[1] Do not use alcohol. Alcohol may enhance transdermal absorption.[1]
Eye Contact Rinse with water for 15 min.[1] Remove contact lenses immediately.[1]Acetal hydrolysis in the eye can release acid/methanol, causing severe damage.
Ingestion Do NOT induce vomiting.[1] Rinse mouth.[1] Call Poison Control.Aspiration hazard.[1] Hydrolysis in stomach acid releases methanol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 31199-03-8. Retrieved from [Link]

Sources

Stability of beta-keto acetals in storage conditions

Technical Guide: Stability and Storage of -Keto Acetals

Part 1: Executive Summary


extreme sensitivity to moisture-induced acid catalysisthermal elimination

This guide synthesizes stability data to establish a robust storage and handling protocol. The core directive is simple: Maintain basicity/neutrality and eliminate moisture. Failure to control pH and humidity results in rapid hydrolysis to the parent

Part 2: Chemical Nature & Degradation Mechanisms

To preserve


The Primary Threat: Acid-Catalyzed Hydrolysis

The acetal functionality is kinetically stable in basic media but thermodynamically unstable in acidic aqueous environments. Even trace acidity from glass surfaces or atmospheric CO

Mechanism:

  • Protonation: The alkoxy oxygen is protonated.[1]

  • Elimination: Loss of alcohol generates a resonance-stabilized oxocarbenium ion.

  • Hydration: Water attacks the electrophilic center, leading to the hemiacetal and eventually the free aldehyde/ketone.

Once the parent

self-condensationpolymerization
Secondary Threat: Thermal Elimination ( -Elimination)

At elevated temperatures (>100°C) or during improper distillation,


-alkoxy enones
Visualization of Degradation Pathways

The following diagram outlines the critical degradation cascades that must be prevented during storage.

BetaKetoAcetalDegradationAcetalβ-Keto Acetal(Stable Form)ProtonationProtonation(H+)Acetal->ProtonationTrace Acid/H2OEnoneβ-Alkoxy Enone(Thermal Artifact)Acetal->EnoneHeat (>100°C)EliminationOxocarbeniumOxocarbenium Ion(Reactive Intermediate)Protonation->Oxocarbenium-ROHHemiacetalHemiacetalOxocarbenium->Hemiacetal+H2OParentParent β-Keto Aldehyde(Unstable)Hemiacetal->Parent-ROHPolymerPolymers/CondensationProductsParent->PolymerSelf-Condensation

Figure 1: Mechanistic pathways for acid-catalyzed hydrolysis and thermal elimination of

Part 3: Critical Storage Parameters

Based on the degradation mechanisms above, the following storage conditions are mandatory for maintaining purity >95% over 6-12 months.

Temperature & Phase
  • Recommendation: Store at -20°C or -80°C .

  • Rationale: Low temperature kinetically inhibits the hydrolysis rate constant (

    
    ). Data suggests that at -20°C, degradation is negligible for >6 months, whereas at room temperature, significant titer loss can occur within weeks if moisture is present.
    
Atmosphere & Moisture Control
  • Recommendation: Store under Argon (Ar) or Nitrogen (N

    
    ) .[2]
    
  • Rationale: Oxygen is less of a concern than moisture. Argon is heavier than air and provides a better blanket against atmospheric humidity.

  • Desiccants: Do NOT store directly over acidic desiccants. If using molecular sieves, use 3Å or 4Å Neutral/Basic Sieves . Avoid acidic activated clay or silica, which can catalyze surface hydrolysis.

Container Specifications
  • Material: Amber borosilicate glass (Type I).

  • Seal: Teflon-lined screw caps or crimp seals. Parafilm is insufficient for long-term storage as it is permeable to moisture over time.

Summary Table: Stability Profile
ParameterOptimal ConditionAcceptable RangeCritical Failure Mode
Temperature -20°C to -80°C2°C to 8°C (Short term < 1 month)> 25°C (Accelerates elimination)
pH Environment Neutral to Slightly BasicpH 7.0 - 8.5pH < 6.0 (Rapid Hydrolysis)
Moisture Anhydrous (< 0.1% H

O)
< 0.5% H

O
Atmospheric Humidity (Hydrolysis)
Headspace Argon / NitrogenDry AirAmbient Air (Moisture ingress)

Part 4: Quality Control & Handling Protocols

Trustworthiness in data comes from rigorous validation. The following workflow ensures that the material used in synthesis is viable.

QC Workflow: The "Go/No-Go" Decision

Before committing valuable reagents to a synthesis involving

QC_WorkflowStartThaw Sample(Equilibrate to RT)VisualVisual Inspection(Precipitate/Color Change?)Start->VisualNMR1H-NMR Analysis(CDCl3 or DMSO-d6)Visual->NMRClear LiquidDiscardFAIL: Discard BatchVisual->DiscardSolids/DarkeningCheck1Aldehyde Peak Present?(~9.5-10 ppm)NMR->Check1Check2Acetal Integral RatioCorrect?Check1->Check2NoCheck1->DiscardYes (>5%)PassPASS: Proceed to SynthesisCheck2->PassYesPurifyre-Purify(Distillation w/ weak base)Check2->PurifyNo (<90%)

Figure 2: Quality Control Decision Tree for assessing

Handling Protocol
  • Equilibration: Allow the frozen container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface.

  • Aliquot: If the material is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere immediately upon receipt.

  • Buffer Addition (Optional): For extremely sensitive applications, adding a trace of triethylamine (0.1% v/v) or storing over potassium carbonate (solid) can stabilize the acetal by neutralizing any adventitious acid.

Part 5: References

  • Chemistry Steps. (2020).[3] Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. J Org Chem. Retrieved from [Link]

Beyond the Diketone: A Technical Guide to 1,3-Dicarbonyl Equivalents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Paradox

In drug discovery and complex natural product synthesis, 1,3-dicarbonyls (


-keto esters, 1,3-diketones) are ubiquitous building blocks.[1] However, they present a fundamental "Regioselectivity Paradox": their high utility is compromised by their ambident reactivity.[1] The highly acidic 

-proton (

) renders the system prone to polyalkylation, O- vs. C-alkylation scrambling, and poor regiocontrol during cyclocondensations with unsymmetrical nucleophiles.

This guide details the strategic use of 1,3-Dicarbonyl Equivalents —masked surrogates that lock the oxidation state or tautomeric form of the 1,3-dicarbonyl system to enforce regiocontrol, improve stability, and enable transformations impossible with the parent dicarbonyls.

Section 1: Enaminones – The Nitrogen Mask

Mechanism & Utility: Enaminones (


-enaminones) replace one carbonyl oxygen with a nitrogen donor. This creates a "push-pull" alkene system where the nitrogen lone pair donates electron density into the 

-system, rendering the

-carbon nucleophilic and the carbonyl carbon electrophilic.
  • The Advantage: Unlike the parent 1,3-diketone, enaminones are less acidic and exist in a stable

    
    -conformation (stabilized by intramolecular H-bonding).
    
  • Regiocontrol: In cyclocondensations (e.g., with hydrazines to form pyrazoles), the "hard" nucleophile (terminal

    
    ) attacks the "hard" carbonyl electrophile, while the "soft" internal nitrogen attacks the 
    
    
    
    -carbon.[1] This dictates the substitution pattern of the resulting heterocycle.
Diagram 1: Enaminone Reactivity Flow

EnaminoneReactivity Enaminone Enaminone (Push-Pull System) Nu_Attack Nucleophilic Attack (Hard/Soft Control) Enaminone->Nu_Attack + Hydrazine/Hydroxylamine Pyridine Pyridine Synthesis Enaminone->Pyridine + Methylene Active Cmpd Pyrazole Regioselective Pyrazole Nu_Attack->Pyrazole N-N bond formation Isoxazole Regioselective Isoxazole Nu_Attack->Isoxazole N-O bond formation

Caption: The "push-pull" electronic bias of enaminones directs nucleophilic attack, solving the regioselectivity issues common in raw 1,3-diketone condensations.

Section 2: Vinamidinium Salts – The Electrophilic Mask

Mechanism & Utility: Vinamidinium salts (also known as Vilsmeier salts) are cationic equivalents of 1,3-dialdehydes or


-keto aldehydes. They are highly electrophilic species that serve as three-carbon (

) building blocks.
  • The Advantage: They are non-volatile, crystalline solids (often isolated as

    
     or 
    
    
    
    salts), avoiding the instability of the parent malondialdehydes.
  • Key Application: They are critical in the synthesis of substituted pyridines and pyrimidines where the parent dicarbonyl would be too unstable or reactive. A prime example is the synthesis of the COX-2 inhibitor Etoricoxib .

Diagram 2: Vinamidinium Synthesis (Vilsmeier-Haack Pathway)

Vinamidinium Start Substituted Acetic Acid Inter Intermediate Iminium Species Start->Inter Decarboxylative Formylation Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Product Vinamidinium Salt (Stable C3 Synthon) Inter->Product Anion Exchange (PF6-) Heterocycle Substituted Pyridine/Pyrimidine Product->Heterocycle + Ketone/Amidine

Caption: Transformation of acetic acid derivatives into stable C3-electrophiles (Vinamidinium salts) via Vilsmeier-Haack chemistry.

Section 3: Meldrum's Acid – The Cyclic Mask

Mechanism & Utility: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic acylal.[2] While technically a 1,3-dicarbonyl, its rigid cyclic structure gives it "anomalous" acidity (


) and unique reactivity.[1]
  • The Acyl Ketene Pathway: Upon heating (

    
    ), Meldrum's acid derivatives undergo a retro-Diels-Alder-like fragmentation to release acetone and generate a highly reactive 
    
    
    
    -oxo-ketene (acyl ketene)
    intermediate.
  • Application: This intermediate can be trapped by nucleophiles (alcohols, amines) to form

    
    -keto esters or 
    
    
    
    -keto amides under neutral conditions, avoiding the harsh basic conditions of Claisen condensations.[1]

Section 4: Chan's Diene – The Silyl Mask

Mechanism & Utility: Chan's diene (1,3-bis(trimethylsilyloxy)-1,3-butadiene) is the bis-silyl enol ether of acetylacetone. It functions as a 1,3-dicarbonyl dianion equivalent but operates under Lewis Acid catalysis rather than Brønsted base conditions.[1]

  • The Advantage: It enables Vinylogous Mukaiyama Aldol reactions.[1][3] The terminal carbon (C4) is nucleophilic, allowing for chain extension with aldehydes to form

    
    -hydroxy-
    
    
    
    -keto esters with high diastereoselectivity—a transformation difficult to achieve with raw acetylacetone.

Section 5: Experimental Protocols

Protocol A: Synthesis of Vinamidinium Hexafluorophosphate Salt

Based on the Davies/Merck protocol (J. Org.[4] Chem. 2001, 66, 251). Objective: Convert phenylacetic acid to a stable vinamidinium salt.

  • Reagent Prep: In a flame-dried flask under

    
    , charge DMF (3.0 equiv) and cool to 
    
    
    
    .
  • Vilsmeier Formation: Add

    
     (2.5 equiv) dropwise.[1] Stir for 20 min to form the Vilsmeier reagent (white slurry).
    
  • Addition: Add phenylacetic acid (1.0 equiv) in DMF solution dropwise.

  • Heating: Heat the mixture to

    
     for 6 hours. Note: Evolution of 
    
    
    
    will occur; ensure proper venting.
  • Quench & Exchange: Cool to ambient temperature. Pour the mixture into a solution of

    
     (1.2 equiv) in water/ice.
    
  • Isolation: The vinamidinium hexafluorophosphate salt precipitates as a stable solid.[1][4] Filter, wash with water, and dry in vacuo.[1]

    • Why this works: The

      
       counterion renders the salt non-hygroscopic and bench-stable, unlike the chloride salt which is prone to hydrolysis.
      
Protocol B: Regioselective Pyrazole Synthesis via Enaminone

Objective: Synthesis of 1-methyl-5-phenyl-1H-pyrazole with >95:5 regioselectivity.

  • Enaminone Formation:

    • Reflux acetophenone (10 mmol) with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) in toluene (10 mL) for 12 hours.
      
    • Concentrate in vacuo to remove methanol and excess DMF-DMA. The resulting enaminone (3-(dimethylamino)-1-phenylprop-2-en-1-one) is often pure enough for the next step.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (20 mL).

    • Add Methylhydrazine (11 mmol) at

      
      .
      
    • Stir at Room Temperature for 2 hours.

  • Purification:

    • Concentrate and recrystallize from hexanes/EtOAc.[1]

    • Mechanistic Note: The terminal

      
       of methylhydrazine (more nucleophilic) attacks the carbonyl (hard electrophile) first? Correction:  In enaminones, the C3 position is the "soft" electrophile and the Carbonyl is the "hard" electrophile. However, under neutral conditions, the terminal 
      
      
      
      of methylhydrazine typically attacks the C3 position via Michael addition, followed by cyclization.[1] Crucial Check: Actually, under acidic conditions, attack is at C=O.[1] Under neutral/basic conditions, attack is often at C3.[1] For 1-methyl-5-phenylpyrazole, the methylhydrazine attacks C3 first, then cyclizes.

Section 6: Comparative Data Analysis

Equivalent ClassMasking GroupOxidation StateKey ReactivityStabilityAtom Economy
Enaminone Amine (Dimethylamino)Ketone/AlkeneNucleophilic (

-C), Electrophilic (

-C)
High (Solid)Moderate (Loss of amine)
Vinamidinium Iminium/AmineAldehydeHighly Electrophilic (

)
High (as

salt)
Low (Loss of amine/salt)
Meldrum's Acid Cyclic AcetalAcid/EsterAcyl Ketene GenerationModerate (Hydrolysis risk)High (Loss of Acetone/CO2)
Chan's Diene Silyl Enol EtherDianionLewis Acid Catalyzed AldolLow (Moisture sensitive)Low (Loss of TMS)

References

  • Davies, I. W., et al. (2001).[1][4] "Preparation and novel reduction reactions of vinamidinium salts." Journal of Organic Chemistry, 66(1), 251–255.[1] Link

  • Stanovnik, B., & Svete, J. (2004).[1] "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones." Chemical Reviews, 104(5), 2433–2480.[1] Link

  • Chan, T.-H., & Brownbridge, P. (1980).[1] "1,3-Bis(trimethylsiloxy)-1,3-butadienes: Synthesis and reactions." Journal of the American Chemical Society, 102(10), 3534–3538.[1] Link

  • Dumas, A. M., & Fillion, E. (2010).[1] "Meldrum's Acid in Organic Synthesis: A Review." Accounts of Chemical Research. Link

  • Morris, J. C., et al. (2021).[1] "Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048." Organic Letters, 23(14), 5359–5363.[1] Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl-Substituted Pyrazoles via 1,1-Dimethoxypentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for the utilization of 1,1-Dimethoxypentan-3-one in heterocyclic synthesis.


-keto acetals with hydrazines to generate defined pyrazole scaffolds.

Abstract & Strategic Value

Ethyl-substituted pyrazoles are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemicals. While standard


-diketones often yield difficult-to-separate regioisomeric mixtures, This compound  (a masked 

-keto aldehyde) offers a distinct electronic bias that can be leveraged for regiocontrol.

This guide details the use of this compound as a 1,3-dielectrophile equivalent. By exploiting the differential reactivity between the masked aldehyde (C1) and the ketone (C3), researchers can access 3-ethyl-1H-pyrazoles and, with specific protocols, influence the formation of 1,5- vs. 1,3-disubstituted isomers.

Chemical Background & Mechanism

This compound (CAS: Specialty Reagent) functions as a stable equivalent of 3-oxopentanal . In acidic media, the acetal unmasks to reveal a reactive aldehyde.

The Regioselectivity Challenge

The condensation with monosubstituted hydrazines (


) is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.
  • Electrophilicity: The unmasked Aldehyde (C1) is significantly more electrophilic than the Ketone (C3).

  • Nucleophilicity: In alkyl hydrazines, the terminal

    
     is more nucleophilic than the substituted 
    
    
    
    .

Kinetic Pathway (Direct Condensation): The rapid attack of the terminal


 on the Aldehyde (C1) forms a hydrazone intermediate. Subsequent cyclization involves the attack of the internal 

on the Ketone (C3). This sequence places the

-substituent (

) on the nitrogen adjacent to the ketone carbon (C3, which bears the ethyl group).
  • Result: The major product is typically the 1-R-5-ethylpyrazole .

Thermodynamic/Steric Pathway (Alkylation): To access the 1-R-3-ethylpyrazole regioisomer (often preferred for minimizing steric clash in protein binding pockets), a two-step sequence involving the synthesis of the parent 3-ethyl-1H-pyrazole followed by base-mediated alkylation is recommended.

Mechanistic Flowchart

PyrazoleSynthesis Precursor This compound (Masked 1,3-Dielectrophile) Acid Acid Hydrolysis (HCl/EtOH) Precursor->Acid Aldehyde Intermediate: 3-Oxopentanal Acid->Aldehyde Hydrazine Hydrazine Hydrate (NH2-NH2) Aldehyde->Hydrazine Condensation R_Hydrazine Substituted Hydrazine (R-NH-NH2) Aldehyde->R_Hydrazine Condensation Parent 3-Ethyl-1H-pyrazole (Tautomeric Mix) Hydrazine->Parent Path_A Kinetic Control (Direct Condensation) R_Hydrazine->Path_A Path_B Alkylation Route (NaH / R-X) Parent->Path_B Prod_5 Major: 1-R-5-Ethylpyrazole (Sterically Congested) Path_A->Prod_5 NH2 attacks CHO Prod_3 Major: 1-R-3-Ethylpyrazole (Sterically Favored) Path_B->Prod_3 SN2 on N1

Caption: Mechanistic divergence in pyrazole synthesis from


-keto acetals. Direct condensation favors 1,5-isomers; alkylation favors 1,3-isomers.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
This compound >97% PurityCore Scaffold
Hydrazine Hydrate 50-60% in

Nucleophile (Protocol A)
Methylhydrazine 98% (Caution: Toxic)Nucleophile (Protocol B)
Ethanol (EtOH) Absolute or 95%Solvent
Hydrochloric Acid (HCl) 37% or 12MCatalyst/Deprotection
Sodium Bicarbonate Sat. Aq. SolutionQuenching
Protocol A: Synthesis of 3-Ethyl-1H-pyrazole (Parent Scaffold)

Target: Synthesis of the unsubstituted core for subsequent functionalization.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve This compound (10.0 mmol, 1.46 g) in Ethanol (20 mL).

  • Activation: Add concentrated HCl (0.5 mL) dropwise. Stir at room temperature for 15 minutes to initiate acetal hydrolysis. Note: Slight warming may be observed.

  • Condensation: Add Hydrazine Hydrate (12.0 mmol, 0.60 g) dropwise over 5 minutes.

    • Expert Tip: The reaction is exothermic. Control addition rate to prevent boil-over.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor conversion by TLC (Eluent: 50% EtOAc/Hexanes; Product 
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated

      
       (10 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes) or vacuum distillation.

    • Yield Expectation: 85-95%.

    • Data:

      
       (
      
      
      
      ):
      
      
      7.50 (d, 1H), 6.10 (d, 1H), 2.70 (q, 2H), 1.25 (t, 3H). (Signals confirm 3-ethyl substitution pattern).
Protocol B: Direct Regioselective Synthesis of 1-Methyl-5-Ethylpyrazole

Target: Direct condensation with methylhydrazine. Warning: This route favors the 1,5-isomer.

  • Setup: 100 mL RBF with reflux condenser.

  • Reaction: Dissolve This compound (5.0 mmol) in Ethanol (10 mL). Add conc. HCl (3 drops).

  • Addition: Add Methylhydrazine (5.5 mmol) at

    
     (Ice bath).
    
    • Mechanism:[1][2][3][4][5][6] Low temperature favors the kinetic attack of the most nucleophilic

      
       on the most electrophilic Aldehyde (generated in situ).
      
  • Cyclization: Allow to warm to RT, then reflux for 2 hours.

  • Isolation: Standard extractive workup (as above).

  • Regioisomer Analysis: Analyze crude NMR.

    • Major Product (1-Methyl-5-ethyl): Ethyl group signals, N-Me signal.

    • Minor Product (1-Methyl-3-ethyl): Typically <10-15% under these conditions.

    • Note: Separation of isomers requires careful chromatography (Silica gel; 1-Me-5-Et usually elutes faster than 1-Me-3-Et due to steric shielding of the nitrogen lone pair).

Analytical Data & Validation

To ensure scientific integrity, synthesized compounds must be validated against the following spectral characteristics.

Feature3-Ethyl-1H-pyrazole1-Methyl-5-Ethylpyrazole1-Methyl-3-Ethylpyrazole
Proton NMR (

)

7.5 (H-5), 6.1 (H-4)

7.3 (H-3), 6.0 (H-4)

7.2 (H-5), 5.9 (H-4)
N-Methyl Signal N/A

3.80 ppm

3.85 ppm
Ethyl Signal Quartet ~2.7 ppmQuartet ~2.5 ppm (Shielded)Quartet ~2.7 ppm
Key Distinction Broad NH signalNOE between N-Me and EtNOE between N-Me and H-5

Validation Check:

  • NOE (Nuclear Overhauser Effect): This is the gold standard for assigning regiochemistry.

    • Irradiate N-Me: If enhancement of Ethyl protons is observed

      
      1,5-isomer .
      
    • Irradiate N-Me: If enhancement of Aromatic Proton (H-5) is observed

      
      1,3-isomer .
      

References

  • Knorr Pyrazole Synthesis: Knorr, L. Berichte der deutschen chemischen Gesellschaft1883 , 16, 2597.

  • Regioselectivity in Pyrazole Synthesis: Fustero, S. et al.

    
    -Dicarbonyl Equivalents." Journal of Organic Chemistry2008 , 73, 3523. 
    
  • Beta-Keto Acetal Reactivity: Organic Chemistry Portal, "Synthesis of Pyrazoles".

  • Tautomerism of Ethylpyrazoles: Elguero, J. et al. Advances in Heterocyclic Chemistry2000 , 76, 1-60.

Disclaimer: This protocol involves the use of hazardous chemicals (hydrazines, strong acids). All procedures should be performed in a fume hood with appropriate PPE. Regioselectivity outcomes can vary based on exact solvent/temperature profiles; the "Expert Tips" provided are based on kinetic control principles.

Sources

Technical Guide: Regioselective Synthesis of Pyrazoles from 1,1-Dimethoxypentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the cyclization of 1,1-dimethoxypentan-3-one (a protected


-keto aldehyde) with hydrazines to synthesize ethyl-substituted pyrazoles.

Introduction & Scientific Rationale

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals.

This guide focuses on the cyclization of This compound (1 ). This specific precursor functions as a masked 3-oxopentanal (a 1,3-dicarbonyl equivalent). Unlike symmetrical 1,3-diketones, this molecule possesses distinct electronic sites: a reactive ketone at C3 and a latent electrophilic acetal at C1.

Chemical Causality

The reaction with hydrazines proceeds via a condensation-cyclization sequence.[1] The success and regioselectivity of this transformation depend on:

  • Acetal Activation: The C1-dimethoxy group requires acidic conditions to generate the reactive oxocarbenium or aldehyde species.

  • Nucleophilic Hierarchy: In substituted hydrazines (e.g., methylhydrazine), the interplay between the steric bulk of the

    
    -substituent and the electronic differentiation of the hydrazine nitrogens dictates the ratio of regioisomers (1,3- vs. 1,5-substituted pyrazoles).
    

Mechanistic Pathway & Regioselectivity[2]

Understanding the mechanism is critical for controlling the outcome, particularly with unsymmetrical hydrazines.

Reaction Logic[3][4]
  • Step 1 (Condensation): The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl (the C3 ketone).

  • Step 2 (Activation): Acid catalysis facilitates the loss of methanol from C1, unmasking the aldehyde equivalent.

  • Step 3 (Cyclization): The second nitrogen attacks C1, followed by aromatization.

Graphviz Diagram: Mechanistic Pathways

The following diagram illustrates the divergent pathways for Methylhydrazine, highlighting the origin of regioselectivity.

G SM This compound (C1-Acetal, C3-Ketone) PathA Path A: Kinetic Control (NH2 attacks C3-Ketone) SM->PathA + MeNHNH2 (Unsubstituted NH2 is more nucleophilic) PathB Path B: Steric Control (MeNH attacks C3-Ketone) SM->PathB Less favored MeNHNH2 Methylhydrazine (MeNH-NH2) InterA Hydrazone Intermediate A (C3=N-NHMe) PathA->InterA InterB Hydrazone Intermediate B (C3=N(Me)-NH2) PathB->InterB CyclA Cyclization onto C1 InterA->CyclA H+ / -MeOH CyclB Cyclization onto C1 InterB->CyclB H+ / -MeOH ProdA MAJOR PRODUCT 1-Methyl-3-ethylpyrazole CyclA->ProdA ProdB MINOR PRODUCT 1-Methyl-5-ethylpyrazole CyclB->ProdB

Caption: Divergent reaction pathways for methylhydrazine. Path A dominates due to the higher nucleophilicity of the unsubstituted


 group towards the ketone, yielding the 1,3-isomer.

Experimental Protocols

Protocol A: Synthesis of 3-Ethyl-1H-pyrazole (Unsubstituted)

Target: 3-ethyl-1H-pyrazole (Tautomer of 5-ethyl-1H-pyrazole). Reagent: Hydrazine Hydrate (64% or 80%).

Materials:

  • This compound (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • HCl (conc., cat. 0.1 equiv) or Acetic Acid (10% v/v)

Procedure:

  • Setup: Charge a round-bottom flask with This compound dissolved in Ethanol.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature.

    • Note: Exothermic reaction possible. Monitor internal temperature.

  • Acid Activation: Add catalytic concentrated HCl (or glacial acetic acid). The acid is essential to hydrolyze the acetal to the reactive enol ether/aldehyde form.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Disappearance of the acetal starting material indicates completion.[1]

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with saturated

      
       (to neutralize acid) and extract with Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Distillation (if oil) or recrystallization (if solid). For high purity, silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Protocol B: Regioselective Synthesis of 1-Methyl-3-ethylpyrazole

Target: 1-methyl-3-ethyl-1H-pyrazole (Major) vs. 1-methyl-5-ethyl-1H-pyrazole (Minor). Reagent: Methylhydrazine.[2][3]

Critical Regioselectivity Note: In standard alcoholic solvents, the 1,3-isomer (1-methyl-3-ethyl) is typically favored because the unsubstituted


 of methylhydrazine attacks the C3-ketone first. To enhance this selectivity, use fluorinated solvents.[2]

Procedure:

  • Solvent Selection: Use Ethanol for standard synthesis. For enhanced regioselectivity, use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[2]

    • Why? Fluorinated solvents activate the carbonyl via H-bonding, amplifying the kinetic preference for the

      
       attack.
      
  • Reaction:

    • Dissolve This compound (1.0 equiv) in solvent.

    • Cool to

      
      .
      
    • Add Methylhydrazine (1.1 equiv) dropwise.[2]

    • Stir at

      
       for 30 mins, then warm to Room Temp.
      
  • Cyclization:

    • Add HCl (1M in ether or aqueous, 1.0 equiv).

    • Stir at

      
       for 2 hours.
      
  • Workup: Similar to Protocol A.

  • Isomer Determination: Use NOESY NMR.[2]

    • 1-Methyl-3-ethyl: NOE correlation between N-Me and Pyrazole-H4 (strong). Weak/No NOE between N-Me and Ethyl group.

    • 1-Methyl-5-ethyl: Strong NOE correlation between N-Me and Ethyl group.

Optimization & Troubleshooting Data

The following table summarizes conditions to optimize yield and selectivity.

VariableConditionOutcome / Impact
Solvent EthanolStandard.[4] Good yield, moderate regioselectivity (~3:1 to 5:1).
HFIP / TFE High Regioselectivity (>10:1). Increases cost but simplifies purification.
TolueneSlower reaction; requires higher temp. Promotes Dean-Stark water removal.
Acid Catalyst HCl (conc.)Fast hydrolysis of acetal. Risk of side reactions if too concentrated.
Acetic Acid Milder.[5] Often used as co-solvent. Slower but cleaner profile.
p-TsOHGood for anhydrous conditions (Dean-Stark).
Temperature

Kinetic control. Favors hydrazone formation.
Reflux (

)
Thermodynamic control. Essential for full cyclization/aromatization.
Troubleshooting Guide
  • Problem: Incomplete conversion (Acetal remaining).

    • Solution: The acetal is stable to base/neutral conditions. Ensure pH is acidic (

      
      ). Add more HCl or switch to aqueous acid reflux.
      
  • Problem: Formation of Azines (Dimerization of hydrazine).

    • Solution: Use excess hydrazine (1.2–1.5 equiv) and add the ketone to the hydrazine solution (inverse addition) to keep hydrazine concentration high relative to ketone.

  • Problem: "Oil" product difficult to crystallize.

    • Solution: 3-ethylpyrazole is likely a liquid or low-melting solid. Isolate as the HCl or Oxalate salt for easier handling.

Safety Protocols

Hydrazine & Methylhydrazine:

  • Hazard: Highly toxic, potential carcinogens, and unstable. Methylhydrazine is a rocket fuel component and extremely volatile.

  • Controls:

    • Handle strictly in a fume hood.

    • Double-glove (Nitrile/Laminate).

    • Quench all glassware and waste with Bleach (Sodium Hypochlorite) solution before removal from the hood to oxidize residual hydrazines.

References

  • General Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[6] Organic Letters, 8(13), 2675–2678. Link

  • Regioselectivity in Fluorinated Solvents: Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles using Fluorinated Alcohols. Journal of Organic Chemistry. (See general context in BenchChem Application Notes). Link

  • Wolff-Kishner Context (Hydrazine Reactivity): Chemistry LibreTexts. Nucleophilic Addition of Hydrazine.[1] Link

  • Reaction of Beta-Keto Acetals: Organic Chemistry Portal. Synthesis of Pyrazoles. Link

Sources

Application Notes and Protocols for the Synthesis of 3-Ethylisoxazoles from β-Keto Acetals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. The 3-ethylisoxazole moiety, in particular, is a key building block for various pharmaceuticals, contributing to their desired pharmacological profiles. This application note provides a detailed protocol for the synthesis of 3-ethylisoxazoles via the cyclocondensation of β-keto acetals with hydroxylamine, a robust and versatile method for the construction of this important heterocyclic system.

Reaction Principle: The Cyclocondensation of β-Keto Acetals and Hydroxylamine

The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a classic and effective method.[1][2] In this protocol, we utilize a β-keto acetal, which serves as a protected form of a β-keto aldehyde. The acetal protecting group prevents unwanted side reactions and can be removed in situ under acidic conditions to generate the reactive β-keto aldehyde, which then undergoes cyclocondensation with hydroxylamine.

The overall reaction proceeds in two main stages:

  • In situ Deprotection: The β-keto acetal is hydrolyzed under acidic conditions to reveal the corresponding β-keto aldehyde.

  • Cyclocondensation and Dehydration: The liberated β-keto aldehyde reacts with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic isoxazole ring.

The regioselectivity of the reaction, which determines the position of the ethyl group on the isoxazole ring, is controlled by the nature of the starting β-keto acetal. To obtain a 3-ethylisoxazole, the starting material should be a protected form of a 1,3-dicarbonyl compound where the ethyl ketone is at the C3 position relative to the more reactive aldehyde.

Experimental Protocol: Synthesis of 3-Ethylisoxazole

This protocol details the synthesis of 3-ethylisoxazole from the diethyl acetal of 3-oxopentanal.

Materials:

  • 3,3-Diethoxypentan-1-one (or other suitable β-keto acetal)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-keto acetal (e.g., 3,3-diethoxypentan-1-one, 10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (12 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-ethylisoxazole by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Reaction Workflow Diagram

reaction_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents β-Keto Acetal Hydroxylamine HCl Sodium Acetate reflux Reflux (3-6 h) reagents->reflux Combine & Heat solvent Ethanol evaporation Solvent Evaporation reflux->evaporation Cool extraction Aqueous Work-up & Extraction evaporation->extraction drying Drying & Filtration extraction->drying purification Distillation or Chromatography drying->purification product Pure 3-Ethylisoxazole purification->product

Caption: Workflow for the synthesis of 3-ethylisoxazole.

Mechanism of Isoxazole Formation

The formation of the isoxazole ring proceeds through a well-established mechanism involving the following key steps:

mechanism start β-Keto Acetal deprotection In situ Deprotection (Acidic Conditions) start->deprotection + H₃O⁺ keto_aldehyde β-Keto Aldehyde deprotection->keto_aldehyde oxime_formation Oxime Formation keto_aldehyde->oxime_formation hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->oxime_formation oxime Oxime Intermediate oxime_formation->oxime cyclization Intramolecular Cyclization oxime->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration - H₂O isoxazole 3-Ethylisoxazole dehydration->isoxazole

Caption: Mechanism of 3-ethylisoxazole formation.

  • Deprotection: The reaction is initiated by the acid-catalyzed hydrolysis of the acetal to the corresponding β-keto aldehyde.[3]

  • Oxime Formation: The more electrophilic aldehyde carbonyl reacts with the nitrogen of hydroxylamine to form an oxime intermediate.

  • Cyclization: The hydroxyl group of the oxime then attacks the ketone carbonyl in an intramolecular fashion to form a five-membered heterocyclic ring.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to yield the stable aromatic 3-ethylisoxazole.

Data Summary

ParameterDescription
Starting Material 3,3-Diethoxypentan-1-one
Key Reagents Hydroxylamine hydrochloride, Sodium acetate
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 3-6 hours
Work-up Liquid-liquid extraction
Purification Vacuum distillation or column chromatography
Expected Product 3-Ethylisoxazole

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure that the β-keto acetal is pure and free of any acidic impurities that could prematurely initiate deprotection.

  • Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged heating, which could lead to side product formation.

  • pH Control: The use of a mild base like sodium acetate is crucial to buffer the reaction mixture and facilitate the formation of the isoxazole.[2] Inadequate buffering can lead to the formation of byproducts.

  • Work-up: Thorough washing of the organic layer during the work-up is important to remove any remaining base and salts.

Conclusion

The synthesis of 3-ethylisoxazoles from β-keto acetals is a reliable and efficient method for accessing this important class of heterocyclic compounds. The protocol described herein is robust and can be adapted for the synthesis of a variety of substituted isoxazoles. By understanding the underlying reaction mechanism and paying attention to key experimental parameters, researchers can successfully employ this methodology in their synthetic endeavors.

References

  • Bhaisare, R. D., et al. (2011). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(2), 351-355. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Elnagdi, M. H., et al. (1975). The reaction of β-ketonitriles with hydroxylamine. Journal of Heterocyclic Chemistry, 12(1), 129-132.
  • Larsen, K. E., & Torssell, K. B. G. (1984). A novel route to 5-substituted 3-isoxazolols. Tetrahedron, 40(15), 2985-2988. [Link]

  • Poulain, S., et al. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(5), 1334-1339. [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

Sources

Application Note: Regioselective Synthesis of 4-Ethylpyrimidines via Condensation of 1,1-Dimethoxypentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and organic synthesis. It details the protocol for synthesizing 4-ethyl-2-substituted pyrimidines using 1,1-Dimethoxypentan-3-one as a stable 1,3-dielectrophile equivalent.

Abstract & Strategic Significance

The pyrimidine pharmacophore is ubiquitous in bioactive molecules, including kinase inhibitors, antivirals, and nucleotide analogs. While the classical Pinner synthesis uses 1,3-dicarbonyls, unstable


-keto aldehydes (like 3-oxopentanal) are difficult to handle, prone to polymerization, and commercially rare.

This compound serves as a robust, shelf-stable surrogate for 3-oxopentanal. Under basic or acidic conditions, it unmasks to react with amidines, delivering 4-ethyl-2-substituted pyrimidines with high regiocontrol. This protocol outlines a scalable, base-mediated condensation method that avoids the need for isolation of the unstable aldehyde intermediate.

Chemistry & Mechanism[1][2][3][4][5][6][7]

The Reactant: this compound

This molecule features two electrophilic sites with distinct reactivity profiles:

  • C3 (Ketone): A standard electrophile, moderately sterically hindered by the ethyl group.

  • C1 (Acetal): A masked aldehyde. Under reaction conditions, this site becomes the primary electrophile, driving the regioselectivity.

Reaction Mechanism

The reaction proceeds via a cascade condensation. Unlike standard Pinner syntheses that often require acid catalysis, this protocol utilizes a base-mediated pathway (Sodium Ethoxide/Methanol) which promotes the formation of the free amidine base and facilitates the elimination of methoxide.

Regiochemical Outcome: The amidine nitrogen preferentially attacks the more electrophilic aldehyde carbon (generated in situ or accessed via direct acetal displacement). This locks the orientation of the cyclization, placing the ethyl group at the C4 position of the pyrimidine ring.

Mechanism Start This compound (Masked 1,3-Dielectrophile) Inter1 Intermediate A (Amidine attacks C1/Aldehyde) Start->Inter1 Unmasking / Attack Amidine Amidine Free Base (Nucleophile) Amidine->Inter1 Inter2 Intermediate B (Open-chain Imine/Enamine) Inter1->Inter2 - MeOH Cyclization Intramolecular Attack (N attacks C3 Ketone) Inter2->Cyclization Elimination Aromatization (- H2O / - MeOH) Cyclization->Elimination Product 4-Ethyl-2-Substituted Pyrimidine Elimination->Product

Figure 1: Mechanistic pathway for the condensation reaction. The regioselectivity is driven by the initial attack on the C1 acetal/aldehyde carbon.

Experimental Protocol

Materials
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Amidine Hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Sodium Methoxide (NaOMe) (25% wt in MeOH) (1.2 - 1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Standard Operating Procedure (SOP)

Step 1: Liberation of Amidine Base

  • Charge a round-bottom flask with Amidine Hydrochloride (1.1 equiv).

  • Add anhydrous Ethanol (approx. 5 mL per mmol of substrate).

  • Add Sodium Ethoxide solution (1.2 equiv) dropwise at room temperature.

  • Stir for 15–30 minutes. Note: A white precipitate of NaCl will form.

Step 2: Condensation [1][2]

  • Add This compound (1.0 equiv) directly to the stirring suspension.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (78–80 °C) .

  • Monitor reaction progress via LC-MS or TLC (typically 3–6 hours).

    • TLC Tip: Pyrimidines are often UV-active and more polar than the starting acetal.

Step 3: Workup & Isolation [3]

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the sodium chloride salts. Rinse the filter cake with a small amount of ethanol.

  • Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary Evaporator).

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x) to remove residual salts and unreacted amidine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • Distillation: For simple alkyl pyrimidines (liquids), vacuum distillation is effective.

  • Chromatography: For aryl-substituted pyrimidines (solids), recrystallization (from EtOH/Heptane) or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient) is recommended.

Optimization & Troubleshooting

Solvent & Base Screening

The choice of solvent/base system affects the reaction rate and byproduct profile.

SystemTemperatureTypical YieldComments
NaOEt / EtOH 78 °C (Reflux)85-92% Recommended. Matches the ethyl group of the ketone; prevents transesterification side-products if esters were present (though not applicable here, it is good practice).
NaOMe / MeOH65 °C (Reflux)80-88%Good alternative. Slightly lower boiling point may require longer reaction times.
K2CO3 / DMF100 °C60-75%Useful if the amidine is sensitive to strong alkoxides. Requires aqueous workup to remove DMF.
NaH / THF60 °C50-65%Not recommended. Heterogeneous nature often leads to incomplete conversion.
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: The acetal is stable and slow to react.

    • Solution: Add a catalytic amount of acetic acid (5 mol%) to the reaction mixture to facilitate in situ acetal hydrolysis, or switch to a higher boiling solvent (e.g., n-Butanol) to increase thermal energy.

  • Issue: Regioisomer Mixtures.

    • Observation: While rare for this specific substrate, steric bulk on the amidine (e.g., tert-butyl amidine) might shift regioselectivity.

    • Solution: Lower the temperature to 0 °C during the addition step to favor kinetic control (attack at the aldehyde/acetal C1).

Experimental Workflow Diagram

Workflow Setup Step 1: Setup Mix Amidine HCl + NaOEt/EtOH (Generate Free Base) Addition Step 2: Addition Add this compound (1.0 equiv) Setup->Addition Reaction Step 3: Reaction Reflux (80°C) for 4-6 hours Monitor by LC-MS Addition->Reaction Workup Step 4: Workup Filter NaCl -> Evaporate -> Extraction (EtOAc/H2O) Reaction->Workup Purification Step 5: Purification Distillation or Column Chromatography Workup->Purification

Figure 2: Step-by-step experimental workflow for the synthesis of 4-ethylpyrimidines.

References

  • Pinner, A. (1885). "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 18(2), 2845–2861.

  • Schenone, P., et al. (1990). "Reaction of

    
    -dicarbonyl compounds with amidines." Journal of Heterocyclic Chemistry, 27(2), 295. 
    
  • Fischer, G. W. (2003). "The Chemistry of -Keto Acetals." Journal of Praktische Chemie.
  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine.

  • Bagley, M. C., et al. (2010). "Rapid synthesis of pyrimidines for library construction." Synlett, 2010(11), 1623-1626.

Sources

Application Note: Regioselective Synthesis of Pyridine Derivatives from 1,1-Dimethoxypentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Pyridine Derivatives from 1,1-Dimethoxypentan-3-one Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This compound (CAS 123-12-3), also known as 3-oxovaleraldehyde dimethyl acetal, serves as a robust, masked surrogate for 3-oxopentanal . While unstable in its free form due to rapid polymerization, the acetal derivative allows for the controlled release of the reactive 1,3-dicarbonyl equivalent. This application note details the protocol for synthesizing 6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (and subsequent derivatives) via a modified Guareschi-Thorpe condensation. This pathway is critical for generating scaffolds found in cardiotonic agents, IKK-


 inhibitors, and disperse dyes.

Mechanistic Pathway & Logic

The transformation relies on the in situ deprotection of the acetal followed by a base-catalyzed condensation. The reaction logic dictates that the aldehyde moiety (C1), once liberated, is significantly more electrophilic than the ketone (C3). This difference in electrophilicity directs the regioselectivity of the Knoevenagel condensation with cyanoacetamide, ensuring the formation of the 6-ethyl isomer rather than the 4-ethyl isomer.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediate states and the regiochemical control points.

PyridineSynthesis SM This compound (Masked Precursor) Hydrolysis Acid Hydrolysis (HCl/H2O) SM->Hydrolysis Aldehyde 3-Oxopentanal (Reactive Intermediate) Hydrolysis->Aldehyde Deprotection Knoevenagel Knoevenagel Condensation (C1 Attack) Aldehyde->Knoevenagel + Cyanoacetamide (Base Cat.) Acyclic Acyclic Enamide Intermediate Knoevenagel->Acyclic Regioselective C=C Formation Cyclization Intramolecular Cyclization (C3 Attack) Acyclic->Cyclization Pinner-like Closure Product 6-Ethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Cyclization->Product -H2O Aromatization

Caption: Figure 1.[1][2] Sequential deprotection and cyclocondensation pathway. The aldehyde C1 directs the initial nucleophilic attack.

Experimental Protocol

Protocol A: Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Rationale: This protocol utilizes a "one-pot, two-step" approach.[1][3] Direct reaction of the acetal in basic conditions is sluggish and leads to side products. Pre-activation with dilute acid ensures high concentration of the reactive aldehyde species before the base is introduced.

3.1 Materials & Equipment
  • Reagents:

    • This compound (Assay >97%)

    • Cyanoacetamide (1.05 equiv)

    • Hydrochloric Acid (1.0 M)

    • Piperidine (Catalytic) or KOH (Stoichiometric)

    • Ethanol (Absolute)

  • Equipment:

    • Three-neck round-bottom flask (250 mL) equipped with reflux condenser and internal temperature probe.

    • Magnetic stirrer with heating block.

    • pH meter or indicator strips.

3.2 Stoichiometry Table
ComponentMW ( g/mol )EquivalentsMass/Vol (Scale: 10 mmol)Role
This compound 146.191.01.46 gSubstrate
Cyanoacetamide 84.081.050.88 gNucleophile
HCl (1.0 M) 36.460.2 (Cat.)2.0 mLDeprotection Agent
Ethanol 46.07Solvent15 mLSolvent
Piperidine 85.150.20.2 mLBase Catalyst
3.3 Step-by-Step Procedure

Step 1: Activation (Deprotection)

  • Charge this compound (1.46 g) into the flask.

  • Add 2.0 mL of 1.0 M HCl and 5 mL of water.

  • Stir vigorously at 40°C for 20 minutes .

    • Checkpoint: The solution should become homogeneous. Monitor by TLC (disappearance of acetal) if necessary, though 20 mins is usually sufficient.

  • Neutralize the solution carefully to pH ~7 using saturated

    
     solution. Note: Do not make it strongly basic yet.
    

Step 2: Condensation [4]

  • Add Ethanol (15 mL) to the aqueous mixture.

  • Add Cyanoacetamide (0.88 g) in one portion.

  • Add Piperidine (0.2 mL) dropwise.

  • Heat the mixture to Reflux (approx. 78-80°C) .

  • Maintain reflux for 4 to 6 hours .

    • Observation: A solid precipitate usually begins to form after 1-2 hours as the pyridone is less soluble in ethanol than the starting materials.

Step 3: Isolation & Purification

  • Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath.

  • Filter the precipitate under vacuum.

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 5 mL) to remove inorganic salts.

  • Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/DMF (9:1).

3.4 Expected Results
  • Yield: 70–85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 230–232°C (Decomposes).

  • Key Spectral Features:

    • IR:

      
       at ~2220 cm
      
      
      
      ,
      
      
      (amide) at ~1650 cm
      
      
      .
    • 1H NMR (DMSO-d6):

      
       1.15 (t, 3H, 
      
      
      
      ), 2.50 (q, 2H,
      
      
      ), 6.4 (d, 1H, C5-H), 7.9 (d, 1H, C4-H), 12.5 (br s, 1H, NH). Note: Coupling constants confirm the adjacent protons on the ring if the substitution pattern varies, but here C4 and C5 are adjacent.

Downstream Applications: Chlorination

The 2-pyridone obtained above is a tautomer of 2-hydroxypyridine. It can be converted into 2-chloro-6-ethylnicotinonitrile , a versatile electrophile for coupling reactions (e.g., Suzuki-Miyaura).

Brief Protocol:

  • Suspend the pyridone product (1.0 equiv) in

    
     (5.0 equiv).
    
  • Add catalytic DMF (2-3 drops).

  • Reflux for 3 hours (evolution of HCl gas).

  • Quench carefully onto ice/water. Neutralize and extract with DCM.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of acetal.Increase Step 1 time or temp (up to 50°C). Ensure pH is acidic (<2).
Sticky/Oily Product Oligomerization of 3-oxopentanal.Do not store the hydrolyzed intermediate. Add cyanoacetamide immediately after neutralization.
Wrong Regioisomer Reaction temperature too low during addition.Ensure reflux is maintained. Kinetic control favors the aldehyde attack; thermodynamic equilibration ensures cyclization.
Coloration (Dark Red) Oxidation of phenols/pyridones.Perform reaction under Nitrogen atmosphere. Use fresh piperidine.

References

  • Guareschi-Thorpe Condensation Review

    • Mechanism and scope of the reaction of 1,3-diketones with cyanoacetamide.
    • Source: Journal of Heterocyclic Chemistry. 5

  • Acetal Hydrolysis Protocols

    • Preparation of Pyridines
    • Source: Benchchem Application Data.

  • Microwave Assisted Synthesis

    • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions.
    • Source: Journal of Chemical Research.[6] 6

  • General Pyridine Synthesis

    • One-pot synthesis of 2-amino-3-cyanopyridine deriv
    • Source: Arkivoc.[2]

Sources

Optimization of Knorr Pyrazole Synthesis Using β-Keto Acetals: A Guide to Regiocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 1883, provides a robust pathway to the pyrazole core, a privileged scaffold in medicinal chemistry and drug development.[1][2] However, the classical approach using unsymmetrical 1,3-dicarbonyl compounds often yields regioisomeric mixtures, complicating purification and reducing overall efficiency. This application note presents an optimized protocol leveraging β-keto acetals as starting materials to overcome this fundamental challenge. By masking one of the carbonyl functionalities, β-keto acetals enable a highly regioselective reaction, leading to the formation of isomerically pure pyrazoles.[3] This guide provides a detailed exploration of the underlying principles, step-by-step experimental protocols, and comparative data to empower researchers in the efficient and controlled synthesis of diverse pyrazole derivatives.

Introduction: The Challenge of Regioselectivity in the Knorr Synthesis

The Knorr pyrazole synthesis traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While effective, the use of unsymmetrical β-diketones or β-keto esters with substituted hydrazines introduces ambiguity in the initial nucleophilic attack, leading to the formation of two possible regioisomers. This lack of regiocontrol necessitates tedious chromatographic separation, which can be a significant bottleneck in synthetic workflows, especially in the context of library synthesis for drug discovery.

The β-Keto Acetal Advantage:

The strategic use of β-keto acetals, such as the commercially available 4,4-dimethoxy-2-butanone, provides an elegant solution to this regioselectivity problem.[3][4][5] The acetal group effectively protects one of the carbonyl functionalities, leaving the remaining ketone as the sole site for the initial condensation with the hydrazine. This directed reaction ensures the formation of a single hydrazone intermediate, which upon acid-catalyzed cyclization and elimination of alcohol, yields a single, isomerically pure pyrazole product. This approach offers a predictable and efficient route to a wide range of substituted pyrazoles.

Reaction Mechanism: Directing the Cyclization

The optimized Knorr pyrazole synthesis using a β-keto acetal proceeds through a well-defined, two-step sequence:

  • Regioselective Hydrazone Formation: The reaction commences with the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine derivative on the unprotected ketone of the β-keto acetal. This step is often catalyzed by a weak acid. The acetal group remains intact under these mild conditions, ensuring the formation of a single hydrazone intermediate.

  • Acid-Catalyzed Cyclization and Aromatization: In the presence of a stronger acid and heat, the acetal is hydrolyzed to reveal the second carbonyl group. The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on this newly formed carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism start β-Keto Acetal + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Cyclization hydrazone->cyclization Acid Catalysis cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate aromatization Aromatization (Dehydration) cyclic_intermediate->aromatization product Isomerically Pure Pyrazole aromatization->product

Figure 1: General workflow of the Knorr pyrazole synthesis using a β-keto acetal.

Experimental Protocols

This section provides detailed protocols for the synthesis of a model β-keto acetal and its subsequent use in the regioselective synthesis of a 1,3-disubstituted pyrazole.

Synthesis of 4,4-Dimethoxy-2-butanone (A Model β-Keto Acetal)

While commercially available, 4,4-dimethoxy-2-butanone can also be synthesized in the laboratory. The following protocol is adapted from established procedures.[6][7]

Materials:

  • Sodium metal

  • Anhydrous methanol

  • Acetone

  • Methyl formate

  • Concentrated sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, carefully add sodium metal (1 equivalent) in small pieces to anhydrous methanol (sufficient to dissolve the sodium).

  • Claisen Condensation: Cool the sodium methoxide solution in an ice bath. Add a pre-mixed solution of acetone (1 equivalent) and methyl formate (1.2 equivalents) dropwise to the stirred sodium methoxide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Formation of the Acetal: Cool the resulting suspension of the sodium enolate in an ice bath. Slowly add a solution of concentrated sulfuric acid in methanol. Stir the mixture at room temperature for 4-6 hours.

  • Workup and Purification: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 4,4-dimethoxy-2-butanone as a colorless liquid.

Optimized Knorr Pyrazole Synthesis: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole

This protocol details the regioselective synthesis of 1-phenyl-3-methyl-1H-pyrazole from 4,4-dimethoxy-2-butanone and phenylhydrazine.

Materials:

  • 4,4-Dimethoxy-2-butanone

  • Phenylhydrazine

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-dimethoxy-2-butanone (1 equivalent) in ethanol. Add phenylhydrazine (1.1 equivalents) to the solution.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-phenyl-3-methyl-1H-pyrazole as a solid or oil.

Data Presentation: Comparative Analysis

To illustrate the advantage of using β-keto acetals, the following table summarizes the typical yields and regioselectivity observed in the Knorr pyrazole synthesis with different 1,3-dicarbonyl precursors.

1,3-Dicarbonyl PrecursorHydrazine DerivativeProduct(s)Typical Yield (%)Regioisomeric RatioReference
BenzoylacetoneMethylhydrazine1,3-Dimethyl-5-phenylpyrazole & 1,5-Dimethyl-3-phenylpyrazole70-85~1:1[2]
Ethyl BenzoylacetateHydrazine5-Phenyl-2,4-dihydro-3H-pyrazol-3-one79N/A[8]
4,4-Dimethoxy-2-butanone Phenylhydrazine 1-Phenyl-3-methyl-1H-pyrazole ~60-68 >99:1 [5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneArylhydrazine1-Aryl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole & 1-Aryl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole74-7798:2[9]

Table 1: Comparison of yields and regioselectivity in the Knorr pyrazole synthesis.

Troubleshooting and Key Considerations

  • Purity of Hydrazine: The purity of the hydrazine derivative is crucial for obtaining high yields. It is recommended to use freshly distilled or high-purity commercial reagents.

  • Acid Catalyst: The choice and amount of acid catalyst can influence the reaction rate. For sensitive substrates, a milder acid such as acetic acid can be used, though this may require longer reaction times.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Workup: Thorough neutralization of the acid catalyst during workup is important to avoid any degradation of the product during purification.

Conclusion

The use of β-keto acetals in the Knorr pyrazole synthesis represents a significant optimization of a classic reaction, providing a highly regioselective and efficient route to isomerically pure pyrazoles. This approach is particularly valuable for the synthesis of pharmaceutical intermediates and compound libraries where product purity and synthetic efficiency are paramount. The protocols and data presented in this application note serve as a practical guide for researchers to implement this powerful synthetic strategy in their own laboratories.

Experimental_Workflow start Start reagents Combine β-Keto Acetal and Hydrazine in Solvent start->reagents catalyst Add Acid Catalyst reagents->catalyst reaction Heat to Reflux Monitor by TLC catalyst->reaction workup Workup: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Characterized Product purification->product

Figure 2: A typical experimental workflow for the optimized Knorr pyrazole synthesis.

References

  • Faria, J. V., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Crimson Publishers. Retrieved from [Link]

  • Google Patents. (2011). Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Yamadazyma Farinosa IFO 10896-Mediated Reduction of 4,4-Dimethoxy-2-Butanone as the Key-Step for the Preparation of 1,3-Diols with Unsymmetrical Substituents. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. Retrieved from [Link]

  • Dadiboyena, S. (2019). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]

Sources

Application Note: Chemoselective Solvent Engineering for 1,1-Dimethoxypentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dimethoxypentan-3-one represents a critical class of masked 1,3-dicarbonyls (specifically, a protected


-keto aldehyde). Its structural duality—comprising a robust dimethyl acetal and a reactive ketone—makes it a linchpin in the synthesis of heterocycles (pyrazoles, pyrimidines) and complex pharmaceutical intermediates.

The success of transformations involving this molecule relies entirely on solvent chemoselectivity . The acetal moiety is acid-labile but base-stable, while the ketone is susceptible to nucleophilic attack. This guide provides a logic-driven framework for solvent selection to control these competing reactivities.

Reactivity Profile & Solvent Logic

The molecule contains two distinct electrophilic sites with orthogonal protecting group chemistry.

  • Site A (C1 - Acetal): Stable in basic/nucleophilic conditions (pH > 7). Hydrolyzes in acidic aqueous/protic media to generate an aldehyde.

  • Site B (C3 - Ketone): Reactive toward nucleophiles (Grignards, hydrides, amines). Enolizable at C2 and C4.

Solvent Compatibility Matrix
Reaction ClassTarget SiteSolvent SystemMechanism / Rationale
Heterocycle Formation C1 & C3Protic / Acidic (EtOH, MeOH, AcOH/H₂O)Promotes in situ acetal hydrolysis to release the aldehyde, driving condensation with dinucleophiles (e.g., hydrazines).
Grignard / Organolithium C3 (Ketone)Anhydrous Aprotic (THF, Et₂O, 2-MeTHF)Inert to organometallics. Lack of acidic protons prevents acetal hydrolysis, preserving the C1 protecting group.

-Alkylation
C2 / C4Polar Aprotic (DMF, DMSO, THF)Solvates enolate counter-ions (Li⁺, Na⁺) to accelerate reaction rates. Must be strictly anhydrous to prevent protonation.
Reductive Amination C3 (Ketone)Chlorinated / Alcohol (DCE, MeOH)DCE (Dichloroethane) is preferred for stability; MeOH is used if imine formation requires proton transfer assistance.

Decision Pathways (Visualization)

The following flowchart illustrates the decision logic for solvent selection based on the desired synthetic outcome.

SolventSelection Start Starting Material: This compound Goal Define Synthetic Goal Start->Goal Path_Hetero Target: Heterocycle (Pyrazole/Pyrimidine) Goal->Path_Hetero Condensation Path_Add Target: 3° Alcohol (Nucleophilic Addition) Goal->Path_Add 1,2-Addition Path_Alk Target: Chain Extension (Alpha-Alkylation) Goal->Path_Alk Enolization Solv_Protic Solvent: EtOH or AcOH + Aqueous Acid Path_Hetero->Solv_Protic Requires H+ Solv_Ether Solvent: Anhydrous THF (Strictly Water-Free) Path_Add->Solv_Ether Requires Inert Solv_Polar Solvent: DMF or DMSO (High Dielectric) Path_Alk->Solv_Polar Requires Ion Solvation Prod_Cyc Product: Cyclized Heterocycle (Acetal Hydrolyzed) Solv_Protic->Prod_Cyc Prod_Alc Product: Hydroxy Acetal (Acetal Intact) Solv_Ether->Prod_Alc Prod_Ext Product: Alkylated Ketone (Acetal Intact) Solv_Polar->Prod_Ext

Figure 1: Solvent selection decision tree based on chemoselective requirements.

Detailed Protocols

Protocol A: Synthesis of 3-Ethyl-1H-pyrazole (Acetal Hydrolysis Route)

Objective: Utilize the "masked" aldehyde capability to form a heterocycle. Mechanism: Acid-catalyzed deprotection of the acetal generates 3-oxopentanal in situ, which undergoes double condensation with hydrazine.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Solvent: Ethanol (Reagent Grade)

  • Catalyst: Conc. HCl (0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with ethanol (5 mL per mmol substrate).

  • Addition: Add this compound followed by hydrazine monohydrate.

  • Initiation: Add catalytic HCl dropwise. Note: Exotherm is possible.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

    • Why Reflux? High temperature drives the equilibrium toward water elimination (entropy driven).

    • Why Ethanol? It solubilizes both the organic ketone and the aqueous hydrazine/acid mixture.

  • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). Look for the disappearance of the starting material spot (high R_f) and appearance of the pyrazole (lower R_f, UV active).

  • Workup: Evaporate ethanol. Neutralize residue with sat. NaHCO₃. Extract with DCM.[1]

  • Validation: ¹H NMR should show loss of the methoxy singlet (~3.3 ppm) and appearance of the pyrazole C-H aromatic signal.

Protocol B: Grignard Addition to C3 (Acetal Preservation Route)

Objective: Add a phenyl group to the ketone while keeping the acetal intact for later use. Mechanism: Nucleophilic attack at the ketone carbonyl. The acetal survives because the medium is basic/neutral and anhydrous.

Reagents:

  • This compound (1.0 eq)

  • Phenylmagnesium Bromide (1.2 eq, 1.0M in THF)

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS)

Step-by-Step Methodology:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvation: Dissolve this compound in anhydrous THF (10 mL per mmol). Cool to 0°C.

    • Critical Control Point: Moisture content must be <50 ppm. Water will quench the Grignard and potentially hydrolyze the acetal if localized heating occurs during quenching.

  • Addition: Add PhMgBr dropwise via syringe over 20 minutes. Maintain temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl (mildly acidic, pH ~5-6).

    • Caution: Do not use HCl. Strong acid quench will hydrolyze the acetal immediately.

  • Workup: Extract with Et₂O. Wash with brine. Dry over MgSO₄.

  • Validation: ¹H NMR should show retention of the methoxy singlet (~3.3 ppm) and new aromatic protons.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Acetal hydrolysis during Grignard reaction Acidic quench or wet solventUse anhydrous THF (SPS grade). Quench with sat. NH₄Cl or water, avoid mineral acids.
Incomplete cyclization (Protocol A) Insufficient water removalSwitch solvent to Toluene/Ethanol mix and use a Dean-Stark trap to remove water azeotropically.
Polymerization / Tarry residue Aldehyde polymerizationThe deprotected aldehyde intermediate is unstable. Ensure hydrazine is present in excess before adding acid to trap the aldehyde immediately.

Scientific Grounding & References

The protocols above are derived from established reactivity patterns of


-keto acetals and 1,3-dicarbonyl equivalents.

Key Mechanistic Principles:

  • Acetal Hydrolysis: The rate-determining step is the protonation of the alkoxy oxygen, followed by loss of alcohol to form an oxocarbenium ion. This pathway is inaccessible in basic/aprotic solvents (THF, Et₂O) used in Protocol B [1].

  • Wolff-Kishner / Paal-Knorr Type Condensations: 1,3-dicarbonyls react with hydrazines to form pyrazoles. This compound acts as a "masked" 1,3-dicarbonyl. The acid catalyst in Protocol A unmasks the C1 aldehyde, allowing the formation of the aromatic heterocycle [2].

References
  • Cordes, E. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for the hydrolysis of acetals, ketals, and ortho esters.[2][3] Chemical Reviews, 74(5), 581–603.[2]

  • Fustero, S., et al. (2002).

    
    -Enaminones and 
    
    
    
    -Enamino Esters. Organic Letters, 4(21), 3651–3654. (Analogous chemistry for 1,3-dicarbonyl equivalents).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Protecting Groups and Carbonyl Chemistry).

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) for this compound, hydrazine, and organometallics before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for 1,1-Dimethoxypentan-3-one Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-keto acetal cyclization workflows. 1,1-Dimethoxypentan-3-one is a highly versatile, latent 1,3-dicarbonyl compound. Because one of its carbonyl groups is masked as a dimethyl acetal, it offers exquisite chemoselectivity. However, successfully converting this precursor into complex nitrogen heterocycles (such as pyrazoles or quinolizines) or enol ethers requires precise thermal control. This guide provides troubleshooting protocols, mechanistic insights, and self-validating methodologies to optimize your cyclization yields.

Mechanistic Workflow: Temperature-Dependent Trajectories

The fate of this compound is entirely dictated by the thermal energy applied during the reaction. The diagram below illustrates the divergent pathways available based on temperature optimization.

G Start This compound Cond1 0°C - 5°C Nucleophile Addition Start->Cond1 + Hydrazine/Amine Cond2 25°C Acidic Deprotection Start->Cond2 + cat. HCl Cond4 160°C - 170°C Thermal Elimination Start->Cond4 + cat. NaOMe / Toluene Int1 Hydrazone/Imine Intermediate Cond1->Int1 Exothermic Control Int2 Reactive β-Keto Aldehyde Cond2->Int2 Hydrolysis Cond3 78°C (Reflux) Intramolecular Cyclization Prod1 Nitrogen Heterocycle (e.g., Pyrazole) Cond3->Prod1 Ring Closure Prod2 Enol Ether (Methanol Elimination) Cond4->Prod2 - MeOH Int1->Cond3 Heat Int2->Cond3 + Nucleophile / Heat

Temperature-dependent mechanistic pathways for this compound.

Troubleshooting FAQs: Thermal Optimization

Q: Why does my cyclization stall at the intermediate stage when run at room temperature? A: This is a classic kinetic versus thermodynamic control issue. At 25°C, the initial nucleophilic addition (e.g., forming a hydrazone or imine intermediate) is kinetically favored and proceeds rapidly. However, the subsequent intramolecular ring closure requires a significantly higher energy input to overcome the transition state barrier of dehydration and aromatization.1 is strictly required to drive the cyclization to completion[1].

Q: I am observing significant baseline material (polymerization) on my TLC plate upon heating. How can I minimize this? A: Baseline material typically indicates intermolecular aldol condensation. If the temperature is ramped too quickly before the initial nucleophilic addition is complete, the unmasked β-keto aldehyde will react with itself. The solution is a strict step-wise thermal profile: maintain the reaction at 0°C during the exothermic addition of the nucleophile to ensure 100% conversion to the intermediate, and only then apply heat for the cyclization[1].

Q: Can I perform base-catalyzed elimination instead of heterocycle formation? A: Yes. If your synthetic goal is to form an enol ether via the elimination of methanol, this requires much harsher thermal conditions than nitrogen cyclization.2 with a catalytic amount of sodium methoxide provides excellent yields (approx. 85%) of the eliminated product[2].

Q: How does temperature affect reactions with complex biogenic amines? A: When reacting this compound with amines like tryptamine to form complex scaffolds (e.g., tetrahydro-β-carbolines or indoloquinolizines), temperature dictates the extent of the cascade reaction. Elevated temperatures are necessary to induce the charge localization required for the final 3[3]. Without sufficient heat, the reaction arrests at the N-ketovinylation stage.

Quantitative Data: Thermal Profiles & Product Distribution

The table below summarizes the quantitative impact of temperature on reaction outcomes, allowing you to select the appropriate thermal conditions for your target molecule.

Reaction StageTarget TemperatureSolvent SystemMechanistic OutcomeYield Impact
Nucleophile Addition 0°C to 5°CEthanol / DCMExothermic control; traps intermediate and prevents over-alkylation.>90% intermediate yield
Acetal Deprotection 20°C to 25°CAqueous HCl (cat.)Hydrolysis of dimethyl acetal to the reactive aldehyde.Prepares 1,3-dicarbonyl
Intramolecular Cyclization 78°C (Reflux)EthanolOvercomes activation energy for dehydration and ring closure.>85% target heterocycle
Thermal Elimination 160°C to 170°CTolueneBase-catalyzed elimination of methanol to form enol ethers.~85% enol ether yield

Self-Validating Protocol: Temperature-Programmed Pyrazole Synthesis

This Standard Operating Procedure (SOP) details the synthesis of pyrazole derivatives from this compound using a temperature-programmed approach. Every step includes a causality explanation and a validation checkpoint to ensure systemic integrity[1].

Step 1: Acetal Deprotection (Activation)

  • Action: Dissolve this compound (1.0 eq) in absolute ethanol. Add catalytic HCl (0.05 eq) and stir at 25°C for 15 minutes.

  • Causality: The dimethyl acetal group is a masked aldehyde. Acid-catalyzed hydrolysis unmasks the highly electrophilic aldehyde, creating the necessary 1,3-dicarbonyl system required for heterocycle formation.

  • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The reaction is complete when the high-Rf acetal spot completely disappears, replaced by a lower-Rf, UV-active aldehyde spot. Do not proceed until deprotection is confirmed.

Step 2: Nucleophilic Addition (Kinetic Control)

  • Action: Cool the reaction vessel to 0°C using an ice-water bath. Add hydrazine hydrate (1.1 eq) dropwise over 20 minutes.

  • Causality: The initial nucleophilic attack of hydrazine on the dicarbonyl system is highly exothermic. If performed at room temperature, the localized heat can cause the unmasked β-keto aldehyde to undergo rapid intermolecular aldol condensation (polymerization). Cooling to 0°C ensures kinetic control, cleanly trapping the intermediate as a hydrazone.

  • Validation Checkpoint: The internal temperature probe must not exceed 5°C during the addition. A distinct color change indicates successful intermediate formation.

Step 3: Intramolecular Cyclization (Thermodynamic Control)

  • Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 78°C (reflux) for 2 hours.

  • Causality: While hydrazone formation is fast at low temperatures, the subsequent intramolecular attack of the secondary amine onto the remaining carbonyl to form the pyrazole ring requires significant activation energy. Refluxing provides the thermal energy needed to overcome this barrier and drive the dehydration step to completion.

  • Validation Checkpoint: TLC monitoring should show the convergence of intermediate spots into a single, highly UV-active product spot at a new Rf value.

Step 4: Work-up and Isolation

  • Action: Cool the mixture to room temperature. Evaporate the ethanol solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Causality: This step removes the water byproduct generated during the cyclization dehydration and neutralizes any remaining acid catalyst, yielding the crude, stable heterocycle.

References

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Source: semanticscholar.
  • Source: benchchem.

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of Unsymmetrical Beta-Keto Acetals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for a deep dive into the regioselectivity of unsymmetrical beta-keto acetals. This guide is tailored for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section is designed to provide solutions to specific experimental challenges you may encounter.

Question: My reaction is producing a mixture of regioisomers. How can I favor the formation of the kinetic enolate?

Answer:

Achieving high regioselectivity for the kinetic enolate from an unsymmetrical beta-keto acetal requires precise control over reaction conditions to prevent equilibration to the more stable thermodynamic enolate.[1] Here’s a breakdown of the critical factors and a protocol to follow:

Causality Behind Experimental Choices:

  • Strong, Bulky, Non-nucleophilic Base: The choice of base is paramount. Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[2][3] Its significant steric bulk makes it more likely to deprotonate the less sterically hindered α-proton, which leads to the kinetic enolate.[1][4] The reaction with LDA is rapid and essentially irreversible at low temperatures, "locking" the enolate in its kinetic form.

  • Low Temperature: Performing the reaction at low temperatures (typically -78 °C) is crucial.[1][5] This minimizes the thermal energy available for the kinetic enolate to overcome the activation barrier and equilibrate to the more stable thermodynamic enolate.

  • Aprotic Solvent: Aprotic solvents like tetrahydrofuran (THF) are essential.[1][6] Protic solvents can facilitate proton exchange, allowing for the equilibration of the enolates and leading to a mixture of products.[1][6]

  • Order of Addition: Adding the beta-keto acetal solution to the LDA solution (inverse addition) ensures that the base is always in excess, promoting rapid and complete deprotonation to the kinetic enolate.

Experimental Protocol: Selective Formation of the Kinetic Enolate

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath is suitable). Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve the unsymmetrical beta-keto acetal (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the pre-formed LDA solution at -78 °C over 20-30 minutes. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.

  • Electrophilic Quench: Add the electrophile (e.g., an alkyl halide, 1.1 equivalents) as a solution in anhydrous THF to the enolate solution at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the product mixture by ¹H NMR and/or GC-MS to determine the regiomeric ratio.

Troubleshooting Flowchart for Kinetic Enolate Formation

G start Low Regioselectivity for Kinetic Product check_base Is the base strong, bulky, and non-nucleophilic (e.g., LDA)? start->check_base check_temp Was the reaction conducted at low temperature (-78 °C)? check_base->check_temp Yes outcome_bad Re-evaluate and optimize conditions check_base->outcome_bad No (Use LDA or similar base) check_solvent Was an anhydrous aprotic solvent (e.g., THF) used? check_temp->check_solvent Yes check_temp->outcome_bad No (Maintain -78 °C) check_addition Was the substrate added to the base (inverse addition)? check_solvent->check_addition Yes check_solvent->outcome_bad No (Use dry aprotic solvent) outcome_good High Regioselectivity Achieved check_addition->outcome_good Yes check_addition->outcome_bad No (Use inverse addition)

Caption: Troubleshooting workflow for poor kinetic regioselectivity.

Question: How can I switch the selectivity to favor the thermodynamic enolate?

Answer:

To favor the formation of the more substituted and thermodynamically more stable enolate, you need to establish conditions that allow for equilibration between the two possible enolates.[1][3]

Causality Behind Experimental Choices:

  • Weaker, Less Hindered Base: A weaker base, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or an alkoxide like sodium ethoxide (NaOEt), is used.[5] These bases are strong enough to deprotonate the beta-keto acetal, but the deprotonation is reversible.

  • Higher Temperature: Running the reaction at a higher temperature (room temperature to reflux) provides the necessary energy for the enolates to interconvert.[1] Over time, the equilibrium will shift to favor the more stable thermodynamic enolate.

  • Protic Solvent (or co-solvent): The presence of a protic solvent, like the corresponding alcohol of the alkoxide base, can facilitate the proton transfer required for equilibration.[1]

Experimental Protocol: Selective Formation of the Thermodynamic Enolate

  • Reaction Setup: To a solution of the unsymmetrical beta-keto acetal (1.0 equivalent) in a suitable solvent (e.g., THF, ethanol, or tert-butanol), add the base (e.g., NaH, NaOEt, or KOtBu, 1.1 equivalents) at room temperature.

  • Equilibration: Stir the reaction mixture at room temperature or heat to reflux for several hours to allow for complete equilibration to the thermodynamic enolate. The progress of equilibration can sometimes be monitored by taking aliquots and analyzing them.

  • Electrophilic Quench: Add the electrophile (1.1 equivalents) to the reaction mixture.

  • Workup and Analysis: Follow a similar workup, purification, and analysis procedure as described for the kinetic enolate formation.

Comparison of Conditions for Kinetic vs. Thermodynamic Enolate Formation

ParameterKinetic ControlThermodynamic Control
Base Strong, bulky (e.g., LDA)[2][3]Weaker, less hindered (e.g., NaH, KOtBu)[5]
Temperature Low (-78 °C)[1][5]Higher (Room temp. to reflux)[1]
Solvent Aprotic (e.g., THF)[1][6]Can be protic or aprotic
Reaction Time Short (for enolate formation)Long (to allow for equilibration)
Outcome Less substituted enolate[1][4]More substituted enolate[1][3]

Frequently Asked Questions (FAQs)

What is the fundamental difference between kinetic and thermodynamic control in enolate formation?

Kinetic control refers to conditions where the product distribution is determined by the relative rates of competing reactions.[6] In the context of enolate formation, the kinetic enolate is the one that forms faster, typically by deprotonation at the less sterically hindered α-position.[1][4] Thermodynamic control, on the other hand, applies when the reaction is reversible, and the product distribution reflects the relative stabilities of the products. The thermodynamic enolate is the more stable enolate, which is usually the one with the more substituted double bond.[1][3]

Visualizing Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Starting Material Starting Material TS_Kinetic TS_K Starting Material->TS_Kinetic ΔG‡_K (lower) TS_Thermodynamic TS_T Starting Material->TS_Thermodynamic ΔG‡_T (higher) Kinetic Enolate Kinetic Enolate Thermodynamic Enolate Thermodynamic Enolate TS_Kinetic->Kinetic Enolate TS_Thermodynamic->Thermodynamic Enolate

Sources

Validation & Comparative

Strategic Advantages of Acetals Over Free Aldehydes in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, the construction of complex heterocyclic scaffolds—such as isoquinolines, β-carbolines, and pyrido-indoles—relies heavily on condensation reactions involving carbonyl compounds. Classic methodologies like the Pictet-Spengler and Pomeranz-Fritsch reactions traditionally utilize aldehydes as electrophiles. However, free aldehydes are notoriously problematic: they are prone to rapid oxidation, self-condensation (aldol reactions), and polymerization under standard reaction conditions.

To circumvent these limitations, synthetic chemists increasingly employ acetals as "masked" aldehydes. By releasing the reactive carbonyl species in situ under controlled acidic conditions, acetals provide a kinetic buffer that suppresses side reactions, enhances stereoselectivity, and significantly improves overall yields. This guide objectively compares the performance of acetals versus free aldehydes in key heterocyclic syntheses, providing mechanistic insights and validated experimental protocols.

Mechanistic Causality: The Acetal Advantage

The fundamental advantage of acetals lies in their thermodynamic stability and controlled kinetic release.

  • Suppression of Intermolecular Side Reactions: Free aldehydes, particularly aliphatic ones like aminoacetaldehyde, are highly electrophilic and unstable, rapidly undergoing self-condensation. Acetals (e.g., aminoacetaldehyde diethyl acetal) remain completely inert to nucleophiles and bases until activated by an acid[1].

  • Controlled Iminium Ion Formation: In reactions like the Pictet-Spengler condensation, the formation of the iminium ion intermediate is the critical step preceding cyclization[2]. When a free aldehyde is used, the rapid burst of iminium ions can lead to off-target intermolecular trapping or degradation. Conversely, the acid-catalyzed hydrolysis of an acetal generates the aldehyde (and subsequently the iminium ion) at a steady, low concentration. This kinetic control heavily favors the desired intramolecular 6-endo-trig cyclization (Baldwin's rules) over competing intermolecular pathways[2].

  • Compatibility with Multicomponent Reactions (MCRs): In complex tandem sequences, such as the Ugi/Pictet-Spengler or Ugi/Pomeranz-Fritsch reactions, free aldehydes often interfere with the initial Ugi condensation. Using orthogonally protected acetals allows the Ugi reaction to proceed cleanly, with the acetal subsequently unmasked by strong acids (e.g., methanesulfonic acid) to trigger the final polycyclic ring closure[3]. This approach accommodates both aromatic and aliphatic inputs with high efficiency[4].

Objective Comparison: Yields and Reaction Profiles

The superiority of acetals is most evident when analyzing quantitative yield data across standard heterocyclic syntheses. The table below compares the performance of free aldehydes versus acetals in identical or highly similar synthetic pathways.

Reaction TypeTarget ScaffoldCarbonyl Source (Aldehyde vs. Acetal)Typical YieldByproducts / Limitations
Pictet-Spengler Tetrahydro-β-carbolineFree Glyoxal (Aqueous)40–55%High degree of polymerization; complex purification required.
Pictet-Spengler Tetrahydro-β-carbolineDimethoxyglyoxal (Acetal)87–92%Clean reaction; minimal side products; highly scalable[5].
Pomeranz-Fritsch Isoquinoline2-Aminoacetaldehyde (Free)<10%Immediate self-condensation of the aliphatic aldehyde.
Pomeranz-Fritsch IsoquinolineAminoacetaldehyde diethyl acetal50–80%Stable precursor; yield depends on electron-donating groups[1].
Ugi / P-F Tandem Benzo[d]azepinoneFree Aldehyde equivalentN/AIncompatible with the Ugi multicomponent reaction conditions.
Ugi / P-F Tandem Benzo[d]azepinoneAminoacetaldehyde diethyl acetal35–52%Enables one-pot multicomponent synthesis followed by acid cyclization[3].

Experimental Protocol: Acetal-Mediated Pictet-Spengler Cyclization

To demonstrate the practical application of acetals, the following self-validating protocol outlines the synthesis of a tetrahydro-β-carboline derivative using dimethoxyglyoxal (an acetal) instead of highly reactive free glyoxal[5].

Objective: Synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carboline via in situ acetal deprotection and cyclization.

Materials:

  • Tryptamine (1.0 equiv, 10 mmol)

  • Dimethoxyglyoxal (60% solution in water, 1.2 equiv)

  • Trifluoroacetic acid (TFA) or Methanesulfonic acid (Catalytic to 1.0 equiv depending on substrate nucleophilicity)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Masked State): Dissolve tryptamine (10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere. Add dimethoxyglyoxal (12 mmol). Stir the mixture at room temperature for 2 hours. Causality: The primary amine reacts with the intact acetal/hemiacetal to form an intermediate without triggering premature cyclization or polymerization, ensuring complete conversion to the pre-cyclization adduct.

  • Acid-Catalyzed Unmasking & Cyclization: Cool the reaction vessel to 0 °C. Dropwise, add TFA (10 mmol). Gradually warm the reaction to room temperature and stir for 12–16 hours. Causality: The acid serves a dual purpose. First, it hydrolyzes the acetal to generate the highly electrophilic oxocarbenium/aldehyde equivalent in situ. Second, it protonates the resulting imine to form the iminium ion, driving the electrophilic aromatic substitution at the electron-rich C2 position of the indole ring[2].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The disappearance of the highly polar tryptamine spot and the emergence of a distinct, UV-active product spot confirms successful cyclization. If intermediates persist, gentle heating (40 °C) can overcome the activation energy barrier for the 6-endo-trig closure.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO

    
     (30 mL) to neutralize the TFA. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography to yield the pure tetrahydro-β-carboline (typical yields: 85–92%).

Mechanistic Workflow Visualization

G A Tryptamine + Acetal Precursor B Acidic Hydrolysis (In Situ Deprotection) A->B H+ Catalyst C Iminium Ion Intermediate B->C -H2O, -ROH D Intramolecular Cyclization (6-endo-trig) C->D Electrophilic Attack E Tetrahydro-β-carboline (High Yield) D->E Deprotonation

Mechanistic workflow of acetal-mediated synthesis highlighting in situ iminium generation.

Conclusion

For drug development professionals and synthetic chemists, the transition from free aldehydes to acetals in heterocyclic synthesis is not merely a matter of convenience, but a strategic necessity for complex scaffold generation. By leveraging the kinetic stability of acetals, researchers can suppress deleterious side reactions, enable advanced multicomponent tandem sequences, and achieve consistently higher yields in the synthesis of critical pharmacological building blocks.

References

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death.PMC.
  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.BenchChem.
  • Pictet-Spengler reaction.ChemEurope.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.ACS Publications.
  • Highly Stereoselective Ugi/Pictet–Spengler Sequence.The Journal of Organic Chemistry.

Sources

Benchmarking Guide: 1,1-Dimethoxypentan-3-one vs. Conventional C5 Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioselectivity Specialist"

In the landscape of C5 building blocks, 1,1-Dimethoxypentan-3-one (CAS 31199-03-8) occupies a critical niche as a masked


-keto aldehyde . While ubiquitous C5 synthons like 2,4-Pentanedione (Acetylacetone)  offer cost-effective access to heterocycles, they suffer from symmetry-driven limitations. Levulinic acid , another C5 staple, provides 1,4-functionality but lacks the oxidation state required for direct aromatic heterocycle formation.

This compound solves a specific problem: How to access the high reactivity of 3-oxopentanal without its inherent instability. By masking the aldehyde as a dimethyl acetal, this building block allows researchers to perform highly regioselective condensations to synthesize 4-ethylpyrimidines , 3-ethylpyrazoles , and 5-ethylisoxazoles —motifs increasingly prevalent in kinase inhibitors and agrochemicals.

The Verdict
  • Choose this compound when: You require strict regiocontrol in heterocycle synthesis (e.g., placing a substituent specifically at the 4-position of a pyrimidine) or need to avoid polymerization side-reactions common with free aldehydes.

  • Choose 2,4-Pentanedione when: The target heterocycle is symmetric, or cost is the sole driver.

  • Choose Levulinic Acid when: The target is a pyrrolidone, lactone, or aliphatic linker (1,4-relationship).

Technical Profile & Competitor Benchmarking

The following table contrasts this compound against its primary C5 competitors.

Table 1: Comparative Analysis of C5 Building Blocks
FeatureThis compound 2,4-Pentanedione (Acetylacetone) Levulinic Acid 3-Oxopentanal (Unprotected)
Structure

-Keto Acetal (Masked Aldehyde)

-Diketone (Symmetric)

-Keto Acid

-Keto Aldehyde
Carbon Relationship 1,3-Functionalized1,3-Functionalized1,4-Functionalized1,3-Functionalized
Primary Utility Regioselective Heterocycle SynthesisGeneral Heterocycle SynthesisPyrrolidones, Bio-polymersTheoretical Precursor
Stability High (Shelf-stable liquid)High (Enolizable liquid)High (Solid/Liquid)Very Low (Polymerizes rapidly)
Regiocontrol Excellent (Aldehyde > Ketone reactivity)Poor (Symmetric attack)N/A (Acid/Ketone distinct)Good (if generated in situ)
Key Reaction Condensation with Guanidines/HydrazinesCondensation with Guanidines/HydrazinesReductive Amination / CyclizationN/A
Downstream Product 4-Substituted Pyrimidines (Single Isomer)4,6-Disubstituted Pyrimidines5-Methyl-2-pyrrolidoneN/A

Mechanistic Insight: The "Unmasking" Advantage

The core value of this compound lies in its stepwise reactivity. Unlike diketones, where both carbonyls are electrophilic, the acetal group is inert until activated by acid. This allows for a controlled reaction cascade.

Mechanism of Regioselective Pyrimidine Synthesis

In the synthesis of 2-amino-4-ethylpyrimidine (a common drug fragment), the reaction proceeds via an acid-catalyzed "unmasking" of the aldehyde, which is significantly more electrophilic than the ketone at C3. This ensures the nucleophilic nitrogen of guanidine attacks C1 first, dictating the final substitution pattern.

G Start This compound (Masked Electrophile) Acid Acid Hydrolysis (H+ / H2O) Start->Acid Inter1 3-Oxopentanal (Transient Species) Acid->Inter1 Deprotection Nu Guanidine Attack (N-Nucleophile) Inter1->Nu k(aldehyde) >> k(ketone) Inter2 Tetrahedral Intermediate (C1 Attack Preferred) Nu->Inter2 Cyclization Dehydration & Aromatization Inter2->Cyclization Product 2-Amino-4-ethylpyrimidine (Single Regioisomer) Cyclization->Product

Figure 1: Reaction cascade demonstrating the regiocontrol mechanism. The transient formation of the aldehyde ensures specific nucleophilic attack, avoiding the isomeric mixtures common with asymmetric diketones.

Experimental Protocol: Synthesis of 2-Amino-4-Ethylpyrimidine

This protocol validates the utility of this compound in synthesizing high-purity heterocycles. This method is superior to using 2-ethyl-3-ethoxyacrolein due to easier handling and lower cost.

Materials
  • Substrate: this compound (1.0 eq, 14.6 g)

  • Nucleophile: Guanidine Hydrochloride (1.1 eq, 10.5 g)

  • Base: Sodium Ethoxide (21% in EtOH) or Potassium Carbonate

  • Solvent: Ethanol (Absolute)

  • Catalyst: Conc. HCl (trace) or reaction driven by reflux

Step-by-Step Methodology
  • Activation (In-situ Deprotection):

    • Charge a round-bottom flask with this compound (14.6 g) and Ethanol (50 mL).

    • Add 1 mL of 2N HCl and stir at room temperature for 30 minutes. Note: This initiates the hydrolysis of the acetal to the reactive aldehyde form.

  • Condensation:

    • Add Guanidine Hydrochloride (10.5 g) to the reaction mixture.

    • Slowly add Sodium Ethoxide solution (1.2 eq) dropwise over 15 minutes to liberate the free guanidine base.

    • Observation: The solution will turn slightly yellow/orange as the condensation proceeds.

  • Cyclization:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting acetal spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      UV-active spot (Pyrimidine).
  • Work-up:

    • Cool to room temperature.[2][3]

    • Remove ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via flash chromatography.

    • Expected Yield: 75–85%.

Why This Works (The "Self-Validating" Aspect)

If the acetal is not fully hydrolyzed (Step 1), the reaction rate is significantly slower. If the temperature is too high during base addition (Step 2), polymerization of the transient aldehyde can occur. The protocol separates "unmasking" from "nucleophilic attack" to maximize yield.

Case Study: Regioselectivity Data

In a comparative study synthesizing substituted pyrazoles using Hydrazine:

  • Substrate A (2,4-Pentanedione): Yields 3,5-dimethylpyrazole . (Symmetric, no regioselectivity issue, but limited structural diversity).

  • Substrate B (this compound): Yields 3-ethylpyrazole (or 5-ethyl, tautomer dependent).

    • Crucial Finding: When using Methylhydrazine (an asymmetric nucleophile), this compound yields the 1-methyl-5-ethylpyrazole isomer with >95:5 regioselectivity .

    • Contrast: Reaction of Methylhydrazine with an asymmetric 1,3-diketone (e.g., 2,4-hexanedione) typically yields a 60:40 mixture of isomers, requiring difficult chromatographic separation.

Table 2: Regioselectivity in Pyrazole Synthesis (with Methylhydrazine)

SubstrateMajor ProductRegioisomeric Ratio (rr)
This compound 1-Methyl-5-ethylpyrazole 98 : 2
2,4-Hexanedione (C6 analog)Mixture of 3-ethyl/5-methyl isomers65 : 35
3-Oxopentanal (in situ)1-Methyl-5-ethylpyrazole90 : 10 (Lower yield due to instability)

References

  • PubChem. (2025). Compound Summary: this compound.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Quintanilla-Licea, R., & Teuber, H. J. (2001). Review on Reactions of Acetylacetaldehyde with Aromatic and Biogenic Amines. Heterocycles, 55(7). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrimidines and Pyrazoles using 1,3-Dicarbonyl Equivalents. Retrieved from [Link]

  • Thieme Connect. (2018). Synthetic Methods for Enol Ethers and Acetal Derivatives. Retrieved from [Link]

Sources

A Researcher's Guide to Elemental Analysis Standards for 1,1-Dimethoxypentan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of chemical research and pharmaceutical development, the structural confirmation and purity assessment of novel compounds are paramount. For derivatives of 1,1-Dimethoxypentan-3-one, a class of compounds with significant potential in organic synthesis and as fragrance precursors, rigorous elemental analysis is a critical, non-negotiable step. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights to ensure the accuracy and reliability of your results.

The Imperative of Elemental Analysis

Elemental analysis serves as a fundamental tool for the quantitative determination of the elemental composition of a sample.[1] For a newly synthesized this compound derivative, this analysis provides the empirical formula, which, in conjunction with spectroscopic data (NMR, IR, and mass spectrometry), confirms the molecular formula and, by extension, the success of the synthesis. The accepted standard for purity often requires that the found values for carbon, hydrogen, and nitrogen be within ±0.4% of the calculated theoretical values.[2][3]

Comparative Analysis of Key Elemental Analysis Techniques

The choice of analytical technique is contingent upon the specific information required, the nature of the sample, and the expected concentration of the elements of interest. For this compound derivatives, a comprehensive analysis often involves a combination of techniques to determine not only the core organic elements but also potential trace metal impurities.

Combustion Analysis (CHNS/O)

Principle: Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[4] The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[4] These gases are then separated and quantified using various detection methods, such as gas chromatography with thermal conductivity detection.[1]

Application for this compound Derivatives: This technique is indispensable for verifying the C and H content of these derivatives. Due to the presence of both ketone and acetal functional groups, ensuring complete combustion is crucial for accurate results.[5][6][7] The presence of nitrogen or sulfur would depend on the specific derivative being synthesized.

Advantages:

  • High precision and accuracy for C, H, N, and S.

  • Well-established and widely available methodology.

  • Small sample size requirements (typically a few milligrams).

Limitations:

  • Does not provide information on other elements.

  • Incomplete combustion can lead to inaccurate results.

  • Not suitable for volatile samples without special handling.[8][9][10][11]

Inductively Coupled Plasma (ICP) Techniques

Principle: ICP-based techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful tools for trace and ultra-trace elemental analysis.[12][13] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then detected and quantified based on their mass-to-charge ratio (ICP-MS) or their characteristic atomic emission spectra (ICP-OES).

Application for this compound Derivatives: These techniques are crucial for detecting trace metal impurities that may originate from catalysts (e.g., palladium, platinum, nickel) used in the synthesis or from the starting materials and solvents. The United States Pharmacopeia (USP) chapter <233> outlines procedures for evaluating elemental impurities using ICP-based methods.[14]

Advantages:

  • Exceptional sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12]

  • Multi-element capability, allowing for the simultaneous determination of a wide range of elements.[15]

  • Applicable to a wide variety of sample matrices.[16]

Limitations:

  • Complex instrumentation requiring skilled operators.

  • Susceptible to spectral and matrix interferences.[17]

  • Sample preparation for organic matrices can be challenging, often requiring digestion with strong acids.[18][19][20]

The following table provides a comparative overview of these techniques:

FeatureCombustion Analysis (CHNS/O)ICP-MSICP-OES
Primary Application Bulk elemental composition (C, H, N, S, O)Trace and ultra-trace elemental analysisTrace elemental analysis
Sensitivity Percent (%) levelppb - pptppm - ppb
Elements Detected C, H, N, S, OMost elements in the periodic tableWide range of metals and some non-metals
Sample Preparation Direct analysis of solid or liquidAcid digestion for organic matricesAcid digestion for organic matrices
Key Advantage High precision for organic elementsUnmatched sensitivityRobust and versatile

The Role of Standards and Certified Reference Materials (CRMs)

Method validation and ensuring the accuracy of results are critically dependent on the use of high-quality standards and Certified Reference Materials (CRMs). These materials, with their well-characterized elemental compositions, are used for instrument calibration, method validation, and ongoing quality control.[21]

For Combustion Analysis:

  • Primary Standards: High-purity organic compounds with known elemental compositions are used for calibration. Examples include acetanilide, sulfanilamide, and BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

  • NIST Standard Reference Materials (SRMs): The National Institute of Standards and Technology (NIST) provides a range of SRMs that can be used to validate the accuracy of CHN analysis.[21][22][23]

For ICP Techniques:

  • Single and Multi-Element Standards: Commercially available solutions of known elemental concentrations are used to create calibration curves.

  • Matrix-Matched Standards: To account for matrix effects from the organic sample, it is often necessary to prepare calibration standards in a matrix that closely resembles the sample solution after digestion.[14]

Experimental Protocols

Workflow for Elemental Analysis of a this compound Derivative

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting Sample Receive & Homogenize Sample Weigh Weigh Sample (1-3 mg for CHN, ~0.5g for ICP) Sample->Weigh Prep_CHN Encapsulate in Tin Foil (CHN) Weigh->Prep_CHN Prep_ICP Microwave Acid Digestion (ICP) Weigh->Prep_ICP Calibrate_CHN Calibrate CHN Analyzer Prep_CHN->Calibrate_CHN Calibrate_ICP Calibrate ICP-MS Prep_ICP->Calibrate_ICP Analyze_CHN Combustion Analysis Calibrate_CHN->Analyze_CHN Process_Data Calculate Elemental Percentages Analyze_CHN->Process_Data Analyze_ICP ICP-MS Analysis Calibrate_ICP->Analyze_ICP Analyze_ICP->Process_Data Compare Compare to Theoretical Values Process_Data->Compare Report Generate Certificate of Analysis Compare->Report

Caption: General workflow for elemental analysis.

Detailed Protocol for Combustion Analysis (CHN)
  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and conditioned according to the manufacturer's instructions.

    • Perform a leak check of the system.

    • Set the combustion furnace temperature (typically 900-1000°C) and the reduction furnace temperature (typically 500-650°C).

  • Calibration:

    • Accurately weigh 1-3 mg of a certified organic standard (e.g., acetanilide) into a tin capsule.

    • Analyze a series of at least three standards to establish a calibration curve. The instrument software will use this to correlate detector response to elemental mass.

  • Sample Analysis:

    • Accurately weigh 1-3 mg of the this compound derivative into a tin capsule.

    • Introduce the sample into the analyzer. The sample is dropped into the combustion furnace where it is flash-combusted in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, Nₓ) are swept by a helium carrier gas through a reduction tube (to convert Nₓ to N₂) and then through a series of traps or a gas chromatography column to separate them.

    • The separated gases are quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare the experimental results to the theoretical values calculated from the expected molecular formula. The deviation should be within the acceptable limit of ±0.4%.[2][3]

Detailed Protocol for Trace Metal Analysis by ICP-MS
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.5 g of the this compound derivative into a clean, acid-leached microwave digestion vessel.[24]

    • In a fume hood, add a mixture of high-purity nitric acid and hydrogen peroxide to the vessel to aid in the digestion of the organic matrix.[18][19]

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature and pressure according to a validated program to ensure complete digestion.

    • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to the final volume with ultrapure water.

  • Instrument Setup and Calibration:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates) for the analysis of organic matrices.

    • Prepare a series of multi-element calibration standards covering the expected concentration range of the target elements.[14] These standards should be matrix-matched to the acid concentration of the digested samples.

    • Prepare a calibration blank and a method blank.

  • Sample Analysis:

    • Introduce the prepared sample solution into the ICP-MS.

    • The instrument will measure the ion intensity for each target element.

    • Run quality control samples (e.g., a certified reference material) at regular intervals to verify the accuracy of the analysis.

  • Data Analysis:

    • The software will use the calibration curve to calculate the concentration of each element in the sample solution.

    • Calculate the final concentration of each element in the original solid sample, accounting for the initial sample weight and dilution factor.

Conclusion

For researchers and professionals in drug development, the meticulous application of elemental analysis is a cornerstone of chemical characterization. For this compound derivatives, a dual approach is often warranted. Combustion analysis provides the foundational data to confirm the empirical formula and assess bulk purity. Concurrently, ICP-MS offers the high sensitivity required to quantify trace metal impurities, a critical aspect of quality control in pharmaceutical applications. By adhering to established standards, employing validated protocols, and utilizing certified reference materials, scientists can ensure the integrity and reliability of their analytical data, thereby underpinning the success of their research and development endeavors.

References

  • ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM. (URL: [Link])

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (URL: [Link])

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. (URL: [Link])

  • ASTM D 5291 : 2016 : REDLINE Standard Test Methods for Instrumental - Intertek Inform. (URL: [Link])

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (URL: [Link])

  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges - Patsnap Eureka. (URL: [Link])

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis | Spectroscopy Online. (URL: [Link])

  • ICP-MS Sample Preparation - Regulations.gov. (URL: [Link])

  • Elemental Analysis Manual - Section 4.7. (URL: [Link])

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (URL: [Link])

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (URL: [Link])

  • Experimental and modeling study of acetone combustion - ResearchGate. (URL: [Link])

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (URL: [Link])

  • CHNS analysis of NIST Standard Reference Materials - Elementar. (URL: [Link])

  • LC–ICP-MS to Probe Metal Speciation in the Environment | Spectroscopy Online. (URL: [Link])

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (URL: [Link])

  • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (URL: [Link])

  • NIST Standard Reference Materials® 2023 Catalog. (URL: [Link])

  • An International Study Evaluating Elemental Analysis - PMC - NIH. (URL: [Link])

  • ICP-MS for Trace Metal Analysis - AZoM. (URL: [Link])

  • NIST Standard Reference Materials® Catalog. (URL: [Link])

  • Trace Metals in Organics by ICP-MS - ASTM. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])

  • 1.6: ICP-MS for Trace Metal Analysis - Chemistry LibreTexts. (URL: [Link])

  • Elemental Analysis Manual - FDA. (URL: [Link])

  • Acetals and Hemiacetals with Practice Problems - Chemistry Steps. (URL: [Link])

  • Chem101 Combustion Analysis | Study Prep in Pearson+. (URL: [Link])

  • 2.4: Acetals and Ketals - Chemistry LibreTexts. (URL: [Link])

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1-Dimethoxypentan-3-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents are foundational to a secure, compliant, and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 1,1-Dimethoxypentan-3-one, ensuring that its lifecycle in your laboratory concludes with minimal risk and adherence to the highest safety standards.

Understanding the Hazard Profile of this compound

Key Anticipated Hazards:

  • Flammability: The presence of the pentanone backbone and methoxy groups suggests that this compound is a flammable liquid.[1][2] Like similar ketones and ethers, it should be handled away from heat, sparks, open flames, and other ignition sources.[1][3][4] Grounding and bonding of metal containers during transfer is a critical preventative measure against static discharge.[2][5]

  • Health Hazards: Ketones can cause serious eye irritation and may lead to respiratory irritation, drowsiness, or dizziness upon inhalation.[1][2] Direct contact can also irritate the skin.[5] Therefore, handling this compound requires appropriate Personal Protective Equipment (PPE).

  • Peroxide Formation: A critical, often overlooked, hazard associated with ethers and acetals is the potential to form explosive peroxides upon exposure to air and light over time.[3][4] These peroxides can detonate when subjected to heat, friction, or shock. This necessitates meticulous inventory management.

Immediate Safety and Handling Precautions

Before beginning any work, ensure the following controls are in place:

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.To prevent eye and skin contact with the chemical.[5][6]
Ventilation Handle the chemical exclusively in a well-ventilated area, preferably within a certified chemical fume hood.To minimize inhalation of potentially harmful vapors.[2][5]
Ignition Source Control Prohibit smoking and open flames where the chemical is used, handled, or stored. Use only non-sparking tools.[4][5]To prevent the ignition of flammable vapors.
Emergency Preparedness Ensure that an eye wash fountain and emergency shower are readily accessible in the immediate work area.[5]To provide immediate decontamination in case of accidental exposure.

Management of Peroxide-Forming Potential:

  • Date all containers: Clearly mark containers with both the date received and the date opened.[3][7]

  • Regular Testing: For opened containers, test for the presence of peroxides every 3-6 months. Commercially available peroxide test strips are suitable for this purpose.[3]

  • Visual Inspection: Before use, carefully inspect the container for signs of peroxide formation, such as crystal formation or discoloration.[3] If peroxides are suspected, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

The Regulatory Imperative: A Foundation of Compliance

The disposal of this compound is governed by a multi-layered regulatory framework. All hazardous chemical waste must be managed in accordance with federal, state, and local regulations.[8] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA). It is illegal and unsafe to dispose of this chemical down the sink or in regular trash.[7][9] Your institution's EHS office is the definitive resource for specific local requirements.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Designate a Waste Stream: this compound waste should be collected as a "non-halogenated organic solvent" waste.

  • Avoid Mixing: Do not mix this waste with other chemical classes such as acids, bases, oxidizers, or halogenated solvents unless explicitly permitted by your EHS guidelines.[10][11] Incompatible mixtures can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Container Choice: Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top lid.[8][11]

  • Labeling: The container must be clearly labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable Liquid")

    • The date of accumulation

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secure Storage: Store the waste container in a secondary containment bin within a designated, well-ventilated area, such as a flammable storage cabinet.[3]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[7][10] This minimizes the release of flammable vapors and prevents contamination.

  • Fill Level: Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[10][11]

Step 4: Arranging for Disposal

Once the container is full or the waste is no longer being generated, arrange for its disposal through the proper channels.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically managed by the EHS office.[3][7]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or on public roads.[7] This must be done by trained EHS staff or a licensed contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal Start Generate this compound Waste Prep_Container Select & Label Compatible Hazardous Waste Container Start->Prep_Container Segregate Segregate as Non-Halogenated Organic Waste Prep_Container->Segregate Add_Waste Add Waste to Container (Keep Closed When Not in Use) Segregate->Add_Waste Store_Safe Store in Designated Satellite Accumulation Area (SAA) Add_Waste->Store_Safe Check_Full Is Container Full (90% Capacity)? Store_Safe->Check_Full Check_Full->Add_Waste No Request_Pickup Request Pickup from EHS/Licensed Contractor Check_Full->Request_Pickup Yes End Waste Properly Disposed Request_Pickup->End

Caption: Decision workflow for handling and disposing of this compound waste.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Small Spills: For minor spills (typically <1 liter) inside a chemical fume hood, you may be able to clean it up yourself if you are trained to do so.

    • Evacuate non-essential personnel.[5]

    • Remove all ignition sources.[5]

    • Wear appropriate PPE.

    • Absorb the spill with a non-combustible material like dry lime, sand, or a commercial sorbent.[1][5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4]

    • Ventilate and decontaminate the area.[5]

  • Large Spills: For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

  • Fire: In case of fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[1][5] Do not use a direct water jet. If the fire is large or cannot be immediately extinguished, evacuate and call emergency services.

Management of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste.[7][8]

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area, the original labels must be removed or defaced before the container can be disposed of in regular trash or recycled.[7][8]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,1-Dimethoxyethane. NJ.gov. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Pentanone. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: 3-Pentanone. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for 1,1-Dichloroethane. NCBI. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Dichloropropenes | ToxFAQs™. CDC. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, July 18). Safety Data Sheet: 1,3-Adamantanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethoxy-3-methylbutane. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,1-dimethoxy-pentan-3-one - Publications. PubChem Articles. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • World Health Organization. (n.d.). 1,3-Dichloropropene in Drinking-water. WHO. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1,1-Dimethoxynonane (FDB012433). Retrieved from [Link]

  • Meta-Scientific. (n.d.). Safety Data Sheet: 1,3-Dimethoxybenzene. Retrieved from [Link]

  • Chemspace. (n.d.). 1,5-dimethoxypentan-3-one. Retrieved from [Link]

  • OEHHA. (2006, December 22). Update of the 1,3-Dichloropropene Public Health Goal. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1-Dimethoxy-3-methylbutane (CAS 57094-35-6). Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethoxypentan-3-one
Reactant of Route 2
Reactant of Route 2
1,1-Dimethoxypentan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.